molecular formula C14H11NO3 B1668148 BVT948 CAS No. 39674-97-0

BVT948

Cat. No.: B1668148
CAS No.: 39674-97-0
M. Wt: 241.24 g/mol
InChI Key: LLPBUXODFQZPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBUXODFQZPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424993
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39674-97-0
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

BVT948: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the active site of PTPs, leading to their inactivation.[1][3] This inhibitory activity makes this compound a valuable tool for studying the role of PTPs in various signaling pathways and a potential starting point for the development of therapeutics for diseases such as diabetes and cancer. Notably, this compound has been shown to enhance insulin signaling both in vitro and in vivo.[1][3][4] It also exhibits inhibitory effects on other enzymes, including several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[1][5][6] This guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Data Presentation: Inhibitory Profile of this compound

This compound has been characterized as a potent inhibitor against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various PTPs.

Protein Tyrosine Phosphatase (PTP)IC50 (µM)
SHP-20.09[2]
YopH0.7[2]
PTP1B0.9[2]
LAR1.5[2]
TCPTP1.7[2]

Mandatory Visualization

Mechanism of Action and Signaling Pathways

cluster_0 Mechanism of this compound Inhibition PTP (Active) PTP (Active) PTP-S-OH (Inactive) PTP-S-OH (Inactive) PTP (Active)->PTP-S-OH (Inactive) Oxidation of Catalytic Cysteine This compound This compound This compound->PTP (Active) H2O2 H2O2 H2O2->PTP (Active)

Mechanism of irreversible PTP inhibition by this compound.

cluster_1 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates (pY) PTPs PTP1B, SHP-2, etc. PTPs->IR Dephosphorylates (Inhibits) This compound This compound This compound->PTPs Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic Effects Glucose Uptake, Glycogen Synthesis Akt->Metabolic Effects

Potentiation of insulin signaling by this compound.

cluster_2 NF-κB Signaling Pathway TPA TPA/TNF-α Receptor Receptor TPA->Receptor IKK IKK Complex Receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Gene Transcription MMP-9 Expression Nucleus->Gene Transcription Promotes PTPs PTPs PTPs->IKK Modulates This compound This compound This compound->PTPs Inhibits

Inhibition of NF-κB pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant Human PTP1B

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.

  • Add 20 µL of recombinant PTP1B (e.g., 1 µg/mL) to each well and incubate for 10-30 minutes at 37°C.[1]

  • Initiate the reaction by adding 20 µL of 2 mM pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.[5]

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

cluster_3 PTP1B Inhibition Assay Workflow start Start prep_bvt Prepare this compound Serial Dilutions start->prep_bvt add_bvt Add this compound to 96-well Plate prep_bvt->add_bvt add_ptp1b Add PTP1B Enzyme and Incubate add_bvt->add_ptp1b add_pnpp Add pNPP Substrate and Incubate add_ptp1b->add_pnpp add_stop Add Stop Solution add_pnpp->add_stop read_abs Read Absorbance at 405 nm add_stop->read_abs analyze Calculate % Inhibition and IC50 read_abs->analyze end End analyze->end

Workflow for in vitro PTP1B inhibition assay.

Cellular Assay for Insulin Signaling Pathway Activation (Western Blot)

This protocol outlines the use of Western blotting to assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt.

Materials:

  • Cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • This compound

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to desired confluency.

  • Serum-starve the cells for 4-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation of the target proteins.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes an immunofluorescence-based assay to visualize the effect of this compound on the nuclear translocation of NF-κB in response to a stimulus like TPA or TNF-α.

Materials:

  • Cell line (e.g., MCF-7, HeLa)

  • This compound

  • Stimulant (e.g., TPA or TNF-α)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on glass coverslips in a multi-well plate.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with TPA or TNF-α for 30-60 minutes.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash the cells and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope and quantify the nuclear translocation.

Conclusion

This compound is a potent, irreversible inhibitor of protein tyrosine phosphatases with significant effects on key cellular signaling pathways. Its ability to enhance insulin signaling by inhibiting PTPs like PTP1B and SHP-2 makes it an important research tool for studying metabolic diseases. Furthermore, its inhibitory action on the NF-κB pathway highlights its potential in investigating inflammatory processes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential.

References

BVT948: An In-Depth Technical Guide to its SETD8 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a small molecule inhibitor that has garnered significant interest for its activity against SETD8 (also known as KMT5A), the sole lysine methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation. Dysregulation of SETD8 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the SETD8 inhibitory activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This compound is also known to inhibit protein tyrosine phosphatases (PTPs) and several cytochrome P450 isoforms.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SETD8 and other relevant enzymes has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: this compound Inhibitory Potency against SETD8
ParameterValueReference
IC500.50 ± 0.20 µM[1][2][3]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Selectivity Profile against other Protein Methyltransferases (PMTs)
MethyltransferaseActivityReference
SETD2Inhibits (low µM or sub-µM range)[1]
G9aInhibits (low µM or sub-µM range)[1]
SMYD2Inhibits (low µM or sub-µM range)[1]
CARM1Inhibits (low µM or sub-µM range)[1]
PRMT3Inhibits (low µM or sub-µM range)[1]
GLPNo inhibition[1]
SETD7No inhibition[1]
PRMT1No inhibition[1]
Table 3: this compound Inhibitory Potency against Protein Tyrosine Phosphatases (PTPs)
PTP IsoformIC50 (µM)Reference
SHP-20.09
YopH0.7
PTP1B0.9
LAR1.5
TCPTP1.7

Mechanism of Action

This compound acts as an irreversible, slow-onset inhibitor of SETD8.[1] The mechanism of inhibition is dependent on both the histone substrate and the methyl donor, S-adenosyl-L-methionine (SAM), and is believed to involve the covalent modification of cysteine residues within the enzyme.[1]

SETD8 is the exclusive enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1] This epigenetic mark is crucial for the recruitment of downstream effector proteins, such as 53BP1, to sites of DNA damage, thereby facilitating DNA repair and maintaining genome integrity.[1] SETD8 also methylates non-histone proteins, including p53 and Proliferating Cell Nuclear Antigen (PCNA), influencing their stability and function.[4][5][6] By inhibiting SETD8, this compound effectively reduces the levels of H4K20me1, leading to cell cycle arrest, particularly in the S/G2/M phases, and can induce apoptosis.[1][5]

SETD8_Inhibition_Pathway cluster_0 This compound Action cluster_1 SETD8 Catalytic Cycle cluster_2 Cellular Consequences This compound This compound SETD8 SETD8 (KMT5A) This compound->SETD8 Inhibition Angiogenesis Inhibition of Angiogenesis This compound->Angiogenesis Inhibition SAH SAH SETD8->SAH H4K20me1 H4K20me1 SETD8->H4K20me1 Methylation SETD8->Angiogenesis Promotion Histone_H4 Histone H4 (K20) Histone_H4->SETD8 SAM SAM SAM->SETD8 CellCycle Cell Cycle Arrest (S/G2/M) H4K20me1->CellCycle Regulation DNARepair Impaired DNA Repair H4K20me1->DNARepair Regulation Apoptosis Apoptosis CellCycle->Apoptosis DNARepair->Apoptosis

This compound inhibits SETD8, leading to various cellular effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the SETD8 inhibitory activity of this compound.

In Vitro SETD8 Enzymatic Assay (Radiometric Filter Paper Assay)

This assay quantifies the enzymatic activity of SETD8 by measuring the transfer of a radiolabeled methyl group from [³H-methyl]-SAM to a histone H4 peptide substrate.

Materials:

  • Recombinant human SETD8 enzyme

  • Histone H4 (H4K20) peptide substrate

  • [³H-methyl]-S-adenosyl-L-methionine ([³H-methyl]-SAM)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the SETD8 enzyme and the H4K20 peptide substrate. A recommended ratio of SAM to peptide to enzyme is 0.75:1.5:1.[7]

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the enzyme-substrate mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the methylation reaction by adding [³H-methyl]-SAM.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H-methyl]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow A 1. Prepare Reagents (SETD8, H4 Peptide, this compound, [3H]-SAM) B 2. Incubate SETD8, H4 Peptide & this compound A->B C 3. Initiate Reaction with [3H]-SAM B->C D 4. Stop Reaction (Spot on P81 paper) C->D E 5. Wash Filter Paper D->E F 6. Scintillation Counting E->F G 7. Data Analysis (IC50 determination) F->G

Workflow for the radiometric SETD8 inhibition assay.
Cellular H4K20me1 Level Assessment (Western Blot)

This method is used to determine the effect of this compound on the levels of H4K20 monomethylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, HUVEC)[1][8]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H4K20me1, anti-total Histone H4 (or other loading control like GAPDH or β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control for a specific duration (e.g., 24 hours).[8]

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the antibody for the loading control (e.g., total Histone H4).

  • Quantify the band intensities to determine the relative change in H4K20me1 levels upon this compound treatment. Studies have shown that this compound treatment at 1 µM and 5 µM in Human Umbilical Vein Endothelial Cells (HUVECs) for 24 hours leads to a reduction in H4K20me1 levels.[8] Similarly, treatment of HEK293T cells with less than 5 µM this compound for 24 hours efficiently suppresses cellular H4K20me1.[7]

Conclusion

This compound is a potent, irreversible inhibitor of SETD8 with demonstrated in vitro and cellular activity. Its ability to specifically reduce H4K20 monomethylation makes it a valuable tool for studying the biological roles of SETD8 and a potential starting point for the development of novel therapeutics targeting epigenetic pathways in cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

BVT948 and Cytochrome P450 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948, formally known as 4-hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione, is a non-competitive, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). It exerts its inhibitory effect through the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within PTPs. While the primary focus of research on this compound has been on its ability to enhance insulin signaling, it has also been identified as an inhibitor of several cytochrome P450 (CYP450) isoforms. This dual activity necessitates a thorough understanding of its interaction with CYP450 enzymes for any potential therapeutic development, as inhibition of these enzymes is a major cause of drug-drug interactions. This technical guide provides a comprehensive overview of the known inhibitory effects of this compound on cytochrome P450 enzymes, including available quantitative data and detailed experimental protocols for assessing such interactions.

Core Concepts: Cytochrome P450 Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, resulting in either toxic accumulation of the drug or reduced therapeutic efficacy. Therefore, evaluating the inhibitory potential of new chemical entities against major CYP450 isoforms is a critical step in drug discovery and development.

Quantitative Data: this compound Inhibition of Cytochrome P450 Isoforms

The primary research identifying the inhibitory activity of this compound against cytochrome P450 isoforms indicates that it inhibits several isoforms. Specifically, it has been reported to inhibit the redox-sensitive CYP2C19 and CYP2D6 isoforms. The available quantitative data is summarized in the table below. It is important to note that the precise IC50 values from the original study by Liljebris et al. (2004) were not available in the public domain at the time of this writing; the data is presented as a threshold value.

Cytochrome P450 IsoformIC50 (µM)Inhibition TypeReference
CYP2C19< 10Not SpecifiedLiljebris et al., 2004
CYP2D6< 10Not SpecifiedLiljebris et al., 2004

Note: The original publication should be consulted for detailed kinetic parameters and the full scope of isoforms tested.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro cytochrome P450 inhibition assay using human liver microsomes and LC-MS/MS analysis, based on established methodologies. This protocol is designed to determine the IC50 value of a test compound, such as this compound, against specific CYP450 isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Materials:
  • This compound (Test Inhibitor)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Known positive control inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of this compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of all compounds by serial dilution in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Pooled Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

    • Initiate the metabolic reaction by adding the CYP450 isoform-specific probe substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. The incubation time will depend on the specific CYP isoform and substrate.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with 0.1% formic acid and the internal standard). This will stop the enzymatic reaction and precipitate the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the analyte and internal standard.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control (which represents 100% enzyme activity).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of CYP450 inhibition and a typical experimental workflow for its assessment.

CYP450_Inhibition_Pathway cluster_0 Drug Metabolism via CYP450 cluster_1 Inhibition by this compound Drug Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug->CYP450 binds to active site Inhibited_CYP450 Inhibited CYP450 Complex Drug->Inhibited_CYP450 binding blocked Metabolite Metabolite CYP450->Metabolite catalyzes oxidation This compound This compound (Inhibitor) This compound->CYP450 binds to enzyme Inhibited_CYP450->Metabolite metabolism reduced/prevented CYP450_Inhibition_Workflow A 1. Reagent Preparation (this compound, Microsomes, Substrates) B 2. Incubation Setup (Microsomes + this compound) A->B C 3. Pre-incubation (37°C) B->C D 4. Initiate Reaction (Add Substrate + NADPH) C->D E 5. Incubation (37°C) D->E F 6. Reaction Quenching (Add Acetonitrile + Internal Standard) E->F G 7. Sample Processing (Centrifugation) F->G H 8. LC-MS/MS Analysis (Metabolite Quantification) G->H I 9. Data Analysis (IC50 Determination) H->I

Unveiling the Chemical Biology of BVT948: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BVT948 is a potent, cell-permeable small molecule that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₁NO₃, is a synthetic compound characterized as 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione. It is a crystalline solid with a molecular weight of 241.24 g/mol .[1] The compound's purity is typically greater than 98%.[2][3]

Table 1: Physicochemical Characteristics of this compound

PropertyValueReference(s)
CAS Number 39674-97-0[1][2]
Molecular Formula C₁₄H₁₁NO₃[1][2]
Molecular Weight 241.24 g/mol [1]
Appearance Pink to red solid[1]
Purity >98%[2][3]
Solubility Soluble in DMSO (up to 100 mg/mL), ethanol (up to 50 mM), and DMF (5 mg/mL).[1][2][4][1][2][4]
Storage Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is also reported to be light-sensitive.[1]
SMILES O=C1C(O)=C2C(C3=C1C=CC=C3)=NC(C2(C)C)=O[1]
InChI Key LLPBUXODFQZPFH-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

This compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[2][5] Its inhibitory action is mediated through the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site.[2][3] This irreversible modification leads to the inactivation of the phosphatase.

Beyond its PTP inhibitory activity, this compound has been shown to inhibit several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[1] This broad-spectrum activity contributes to its diverse cellular effects.

The primary biological activities of this compound include:

  • Enhancement of Insulin Signaling: By inhibiting PTPs such as PTP1B, this compound enhances insulin signaling pathways, leading to increased glucose clearance from the bloodstream.[1][2][5]

  • Anti-Tumor Effects: this compound has demonstrated anti-tumor properties by inhibiting tumor growth and invasion.[6] This is partly achieved by suppressing the TPA-induced upregulation of matrix metalloproteinase-9 (MMP-9) through the inhibition of NF-κB activation.[1][7]

  • Antimalarial Activity: Recent studies have revealed that this compound exhibits transmission-blocking activity against the malaria parasite Plasmodium berghei by inhibiting its sexual development.[6]

Table 2: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases

Target PTPIC₅₀ (μM)Reference(s)
PTP1B0.9[5]
TCPTP1.7[5]
SHP-20.09[5]
LAR1.5[5]
YopH0.7[5]

Experimental Protocols

Determination of Reversibility of PTP Inhibition

This protocol is designed to assess whether the inhibition of PTP activity by this compound is reversible or irreversible.[1][4]

  • Incubation: Incubate 50 ng of PTP1B enzyme with 20 μM this compound in 100 μL of assay buffer for 10 minutes in a concentration device.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 12 minutes at 4°C to separate the enzyme from the unbound inhibitor.

  • Washing: Wash the concentrated enzyme three times with 100 μL of assay buffer, followed by centrifugation after each wash, to remove any remaining unbound this compound.

  • Resuspension: After the final wash, resuspend the enzyme in 190 μL of assay buffer to bring the final volume to 200 μL.

  • Activity Assay: Measure the activity of the washed PTP1B. A lack of recovery of enzymatic activity indicates irreversible inhibition.

G Workflow for Determining Reversibility of PTP Inhibition cluster_prep Sample Preparation PTP1B 50 ng PTP1B Incubation Incubate for 10 min PTP1B->Incubation This compound 20 µM this compound This compound->Incubation AssayBuffer 100 µL Assay Buffer AssayBuffer->Incubation Centrifugation Centrifuge at 14,000 rpm for 12 min at 4°C Incubation->Centrifugation Washing Wash concentrate 3x with Assay Buffer Centrifugation->Washing Resuspension Resuspend in 190 µL Assay Buffer Washing->Resuspension ActivityAssay Measure PTP1B Activity Resuspension->ActivityAssay

Caption: Workflow for determining the reversibility of PTP inhibition by this compound.

In Vitro Cell Treatment for Insulin Signaling Studies

This protocol describes the treatment of L6 myotubes to investigate the effect of this compound on insulin-stimulated glucose uptake.[4][5]

  • Cell Culture: Culture L6 myotubes to differentiation (days 11 to 16).

  • Serum Starvation: Serum starve the cells overnight before the experiment.

  • This compound Treatment: Treat the cells with or without 25 μM this compound for 30 minutes.

  • Insulin Stimulation: Stimulate the cells with 25 nM insulin for 5 minutes.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Analysis: Use the cell lysates for downstream analysis, such as Western blotting to assess the phosphorylation status of proteins in the insulin signaling pathway.

Signaling Pathways

This compound Enhancement of Insulin Signaling

This compound enhances insulin signaling by inhibiting PTP1B, a key negative regulator of the insulin receptor (IR). Inhibition of PTP1B prevents the dephosphorylation of the activated IR, thereby prolonging and strengthening the downstream signaling cascade that leads to glucose uptake.

G This compound Enhancement of Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation pIR->IR dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream activates PTP1B PTP1B PTP1B->pIR inhibits This compound This compound This compound->PTP1B inhibits GlucoseUptake Glucose Uptake Downstream->GlucoseUptake promotes

Caption: this compound inhibits PTP1B, leading to sustained insulin receptor activation.

This compound Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activation of the NF-κB pathway, which is crucial for the expression of inflammatory and invasion-related genes like MMP-9. It achieves this by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

G This compound Inhibition of NF-κB Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA (Stimulus) IKK IKK Complex TPA->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p Phosphorylated IκBα IkBa->IkBa_p NFkB NF-κB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases IkBa_deg Degraded IκBα IkBa_p->IkBa_deg degradation MMP9 MMP-9 Gene Expression NFkB_nuc->MMP9 induces This compound This compound This compound->IKK inhibits

Caption: this compound blocks NF-κB activation by inhibiting IκBα degradation.

References

An In-depth Technical Guide to the Irreversible Inhibition of Protein Tyrosine Phosphatases by BVT948

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a cell-permeable small molecule that acts as a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism of action is unique, involving the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site. This covalent modification leads to the inactivation of the enzyme. By inhibiting PTPs, such as PTP1B and SHP-2, this compound effectively enhances insulin signaling pathways, making it a significant tool for research in diabetes and obesity. This guide provides a comprehensive overview of the core principles of this compound's irreversible inhibition, including its mechanism, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Irreversible Inhibition

This compound's inhibitory action is not based on direct competition with the substrate for the active site. Instead, it facilitates the oxidation of the essential catalytic cysteine residue, rendering the enzyme inactive.[1] This process is dependent on the presence of hydrogen peroxide (H₂O₂), which is often generated as a secondary messenger during cellular signaling events.[1] The catalytic cysteine in PTPs is highly nucleophilic and susceptible to oxidation. This compound is thought to act as a catalyst in this oxidation reaction, leading to the formation of a sulfenic acid intermediate on the cysteine, which can be further oxidized to sulfinic and sulfonic acids, resulting in irreversible inactivation.[2]

BVT948_Mechanism cluster_Enzyme PTP Active Site PTP_active Active PTP (Cys-SH) PTP_inactive Inactive PTP (Cys-SOxH) PTP_active->PTP_inactive Irreversible Oxidation This compound This compound This compound->PTP_inactive H2O2 H₂O₂ H2O2->PTP_inactive

Mechanism of this compound-mediated irreversible PTP inhibition.

Quantitative Inhibition Data

Target PTPIC₅₀ (µM)Reference
SHP-20.09[2]
YopH0.7[2]
PTP1B0.9[2][3]
LAR1.5[2][3]
TCPTP1.7[2][3]

This compound also exhibits inhibitory activity against several cytochrome P450 isoforms, with IC₅₀ values less than 10 µM.

Impact on Insulin Signaling Pathway

Protein tyrosine phosphatases, particularly PTP1B and SHP-2, are key negative regulators of the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates (IRS), thereby attenuating the downstream signal. By irreversibly inhibiting these PTPs, this compound enhances and prolongs the phosphorylation of the insulin receptor and its downstream effectors, leading to increased glucose uptake and utilization.[3]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates SHP2 SHP-2 SHP2->IRS dephosphorylates This compound This compound This compound->PTP1B inhibits This compound->SHP2 inhibits

This compound enhances insulin signaling by inhibiting PTP1B and SHP-2.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not exhaustively provided in the primary literature, this section outlines the general methodologies for key experiments based on established practices for studying irreversible PTP inhibitors.

In Vitro PTP Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the IC₅₀ value of this compound against a specific PTP using a synthetic phosphopeptide substrate.

PTP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare PTP enzyme solution D Incubate PTP enzyme with This compound dilutions A->D B Prepare this compound serial dilutions B->D C Prepare phosphopeptide substrate solution E Initiate reaction by adding phosphopeptide substrate C->E D->E F Incubate at 37°C E->F G Stop reaction F->G H Measure phosphate release (e.g., Malachite Green assay) G->H I Calculate % inhibition and determine IC₅₀ H->I

Workflow for in vitro PTP inhibition assay.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

  • This compound

  • Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Hydrogen peroxide (H₂O₂)

  • Malachite Green reagent or other phosphate detection system

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the PTP enzyme solution to each well.

  • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibition to occur. Include a vehicle control (DMSO).

  • Add a low, non-saturating concentration of H₂O₂ to all wells.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., a strong acid if using a colorimetric assay).

  • Measure the amount of free phosphate released using a suitable detection method, such as the Malachite Green assay.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a general method to assess the effect of this compound on insulin-stimulated insulin receptor phosphorylation in a cell-based assay.

Materials:

  • Cell line expressing the human insulin receptor (e.g., CHO-IR or L6 myotubes)

  • Cell culture medium and supplements

  • This compound

  • Human insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and grow to near confluence.

  • Serum-starve the cells for several hours to reduce basal phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated insulin receptor and total insulin receptor.

  • Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal to determine the effect of this compound on insulin-stimulated receptor phosphorylation.

Mass Spectrometry for Covalent Adduct Analysis (General Workflow)

While specific mass spectrometry data for this compound is not publicly available, the following is a general workflow for identifying covalent adducts of irreversible inhibitors.

Mass_Spec_Workflow cluster_incubation Incubation & Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Incubate PTP with This compound and H₂O₂ B Remove excess inhibitor A->B C Denature and digest protein (e.g., with trypsin) B->C D Separate peptides by liquid chromatography (LC) C->D E Analyze peptides by tandem mass spectrometry (MS/MS) D->E F Search MS/MS data against protein sequence database E->F G Identify peptide with mass shift corresponding to this compound adduct F->G H Confirm modification site by fragmentation pattern G->H

General workflow for mass spectrometry analysis of covalent adducts.

Procedure:

  • Incubate the target PTP with this compound and H₂O₂ under conditions that lead to significant inhibition.

  • Remove excess, unbound this compound using a desalting column or dialysis.

  • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • Separate the resulting peptides using liquid chromatography (LC).

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the acquired MS/MS data against the known protein sequence of the PTP, specifying a variable modification on cysteine residues corresponding to the mass of the this compound-derived adduct formed after oxidation.

  • The identification of a peptide with the expected mass shift confirms the covalent modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact cysteine residue that has been modified.

Conclusion

This compound serves as a valuable research tool for studying the role of protein tyrosine phosphatases in cellular signaling. Its unique mechanism of irreversible inhibition through catalyzed oxidation provides a powerful method for modulating PTP activity in vitro and in vivo. The ability of this compound to enhance insulin signaling underscores the therapeutic potential of targeting PTPs for the treatment of metabolic diseases. Further research to determine the precise kinetic parameters of inhibition and to identify the full spectrum of its cellular targets will provide a more complete understanding of the biological effects of this potent inhibitor.

References

BVT948: A Technical Guide to its Impact on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a potent, non-competitive, and irreversible inhibitor of several protein tyrosine phosphatases (PTPs), most notably PTP1B, a key negative regulator of the insulin signaling cascade. This technical guide provides a comprehensive overview of the mechanism by which this compound enhances insulin sensitivity. By inhibiting PTPs, this compound preserves the phosphorylation status of critical signaling intermediates, leading to the potentiation of downstream metabolic effects. This document details the effects of this compound on the core components of the insulin signaling pathway, provides established experimental protocols for assessing its activity, and visualizes the molecular interactions and workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that has been identified as an inhibitor of multiple protein tyrosine phosphatases, including PTP1B, T-cell protein tyrosine phosphatase (TCPTP), SHP-2, and LAR.[1] Its primary mechanism of action involves the irreversible inhibition of these enzymes.[1] PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity due to its role in down-regulating insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS1).[1] By inhibiting PTP1B, this compound effectively enhances and prolongs the insulin signal.

Mechanism of Action: Enhancement of Insulin Signaling

The binding of insulin to its receptor triggers a conformational change and autophosphorylation of the receptor's β-subunits, initiating a complex signaling cascade. PTPs, particularly PTP1B, act as a negative feedback loop by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the signal.

This compound intervenes in this process by inhibiting the activity of these PTPs. This leads to a sustained phosphorylation state of the insulin receptor and its downstream effectors, amplifying the cellular response to insulin.

Key Signaling Proteins Affected by this compound

The insulin signaling pathway is a complex network of protein interactions and phosphorylation events. This compound's primary influence is at the initial stages of this cascade, leading to a series of downstream activations.

  • Insulin Receptor (IR): this compound, by inhibiting PTP1B, prevents the dephosphorylation of tyrosine residues on the insulin receptor, thus maintaining its active state.

  • Akt (Protein Kinase B): A crucial downstream mediator of insulin signaling, Akt is activated through phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). Research has shown that this compound treatment preserves the phosphorylation of Akt at Ser473 in the presence of insulin resistance-inducing agents. While direct quantitative, dose-dependent data for this compound on both phosphorylation sites is not extensively available in public literature, the inhibition of upstream phosphatases logically leads to increased Akt activation.

  • Glycogen Synthase Kinase 3β (GSK3β): A substrate of Akt, GSK3β is inhibited upon phosphorylation at Serine 9 (Ser9). This inhibition is a critical step in insulin-mediated glycogen synthesis. The enhanced Akt activity due to this compound is expected to lead to increased phosphorylation and inactivation of GSK3β.

  • mTOR (mammalian Target of Rapamycin): As a downstream effector of the Akt pathway, mTOR is a central regulator of cell growth, proliferation, and metabolism. Increased Akt activity by this compound would consequently lead to the activation of the mTORC1 complex, promoting protein synthesis and other anabolic processes.

Quantitative Data on this compound Activity

This compound has been characterized by its half-maximal inhibitory concentrations (IC50) against several key protein tyrosine phosphatases.

PhosphataseIC50 (µM)
SHP-20.09
PTP1B0.9
LAR1.5
TCPTP1.7

Table 1: IC50 values of this compound against various protein tyrosine phosphatases.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on insulin signaling.

In Vitro PTP1B Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylation Analysis

This protocol allows for the detection of changes in the phosphorylation state of key insulin signaling proteins in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • Insulin

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein antibodies for IR, Akt, GSK3β, mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a defined time (e.g., 1 hour).

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

Insulin-Stimulated Glucose Uptake Assay

This assay measures the functional downstream effect of enhanced insulin signaling by this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes or other insulin-responsive cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • This compound

  • 2-deoxy-[³H]-glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Cytochalasin B (as a negative control for glucose transport)

  • Scintillation fluid and counter (for radioactive method) or fluorescence plate reader (for fluorescent method)

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum-starve the differentiated adipocytes for 2-4 hours in KRH buffer.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

  • Stimulate the cells with a sub-maximal concentration of insulin for a defined period to assess the sensitizing effect of this compound.

  • Initiate glucose uptake by adding 2-deoxy-[³H]-glucose or 2-NBDG and incubate for a short time (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells.

  • For the radioactive method, add scintillation fluid to the lysate and measure radioactivity using a scintillation counter.

  • For the fluorescent method, measure the fluorescence of the lysate using a plate reader.

  • Normalize the glucose uptake values to the total protein concentration in each sample.

Visualizations

Insulin Signaling Pathway and the Role of this compound

Insulin_Signaling_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates This compound This compound This compound->PTP1B inhibits PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates & inhibits mTORC1 mTORC1 Akt->mTORC1 activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase inhibits Glycogen Glycogen Glycogen_Synthase->Glycogen synthesizes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation

Figure 1: this compound enhances insulin signaling by inhibiting PTP1B.
Experimental Workflow for Assessing this compound's Effect on Akt Phosphorylation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Culture Cells (e.g., HepG2) Starve Serum Starve Start->Starve Treat Treat with this compound (Dose-Response) Starve->Treat Stimulate Stimulate with Insulin Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe_pAkt Probe with anti-pAkt (S473/T308) Transfer->Probe_pAkt Probe_tAkt Probe with anti-total Akt Transfer->Probe_tAkt (after stripping) Detect Chemiluminescent Detection Probe_pAkt->Detect Probe_tAkt->Detect Analyze Densitometry Analysis Detect->Analyze

Figure 2: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

This compound represents a significant tool for researchers studying insulin signaling and a potential scaffold for the development of therapeutics for insulin-resistant states like type 2 diabetes. Its well-defined inhibitory action on PTP1B and other PTPs provides a clear mechanism for its insulin-sensitizing effects. While further studies are needed to fully quantify its dose-dependent impact on the entirety of the downstream signaling cascade, the available data and established protocols outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound and similar PTP inhibitors.

References

Structural Analysis of BVT948 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a potent, cell-permeable small molecule that has garnered significant interest for its inhibitory activity against two distinct classes of enzymes: protein tyrosine phosphatases (PTPs) and the lysine methyltransferase SETD8. Its unique dual-action mechanism presents both opportunities and challenges for its therapeutic development. This technical guide provides a comprehensive analysis of the structural basis of this compound binding to its targets, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular pathways and experimental workflows. While a definitive co-crystal structure of this compound with its targets remains elusive in publicly accessible literature, this guide synthesizes current knowledge to offer a robust framework for understanding its mechanism of action and to facilitate future research and drug development efforts.

Introduction

This compound is recognized as a non-competitive and irreversible inhibitor of several protein tyrosine phosphatases, including PTP1B, TCPTP, SHP-2, LAR, and YopH. Its mechanism of action against PTPs is unconventional, involving the catalysis of hydrogen peroxide-dependent oxidation of the active site cysteine residue, leading to the enzyme's inactivation. Concurrently, this compound functions as a substrate-competitive inhibitor of the histone methyltransferase SETD8, which is crucial for monomethylation of histone H4 at lysine 20 (H4K20me1). This guide delves into the structural and mechanistic details of these interactions.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against various protein tyrosine phosphatases has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

Target EnzymeIC50 (μM)Inhibition TypeMechanism of Action
PTP1B0.9Non-competitive, IrreversibleCatalysis of H₂O₂-dependent oxidation
TCPTP1.7Non-competitive, IrreversibleCatalysis of H₂O₂-dependent oxidation
SHP-20.09Non-competitive, IrreversibleCatalysis of H₂O₂-dependent oxidation
LAR1.5Non-competitive, IrreversibleCatalysis of H₂O₂-dependent oxidation
YopH0.7Non-competitive, IrreversibleCatalysis of H₂O₂-dependent oxidation
SETD8-Substrate-CompetitiveCompetitive with peptide substrate, non-competitive with SAM
Cytochrome P450 isoforms<10--

Note: Specific IC50 value for SETD8 is not consistently reported in the literature.

Structural Basis of Binding and Mechanism of Action

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The inhibitory action of this compound against PTPs is indirect and relies on the generation of reactive oxygen species (ROS). The catalytic cysteine residue in the active site of PTPs is highly susceptible to oxidation due to its low pKa. This compound is proposed to facilitate the oxidation of this cysteine in the presence of endogenous hydrogen peroxide. This oxidation can lead to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), or sulfonic acid (-SO₃H) derivatives of the cysteine residue, thereby rendering the enzyme catalytically inactive. The irreversibility of the inhibition suggests the formation of the higher oxidation states (sulfinic and sulfonic acids).

PTP_Inhibition_Pathway This compound This compound Catalysis Catalyzes Oxidation This compound->Catalysis H2O2 H₂O₂ (endogenous) H2O2->Catalysis PTP_Active Active PTP (Cys-SH) PTP_Oxidized Oxidized PTP (Cys-SOxH) PTP_Active->PTP_Oxidized Oxidation Inactivation Enzyme Inactivation PTP_Oxidized->Inactivation Catalysis->PTP_Active acts on

Inhibition of SETD8

In contrast to its action on PTPs, this compound inhibits the lysine methyltransferase SETD8 through a competitive mechanism. It competes with the histone H4 peptide substrate for binding to the enzyme's active site. This mode of inhibition is non-competitive with respect to the methyl donor cofactor, S-adenosyl-L-methionine (SAM). This suggests that this compound occupies the substrate-binding pocket of SETD8, thereby preventing the methylation of H4K20.

SETD8_Inhibition_Pathway SETD8 SETD8 Enzyme Binding_Site Substrate Binding Site SETD8->Binding_Site contains H4_Peptide H4 Peptide Substrate H4_Peptide->Binding_Site binds to This compound This compound This compound->Binding_Site competes for Inhibition Inhibition of Methylation Binding_Site->Inhibition leads to

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound against PTP1B using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 80 µL of PTP1B enzyme solution (e.g., 50 ng/well) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration, e.g., 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

PTP_Assay_Workflow start Start prep_bvt Prepare this compound Dilutions start->prep_bvt add_bvt Add this compound to Plate prep_bvt->add_bvt add_ptp Add PTP1B Enzyme (Incubate 15 min) add_bvt->add_ptp add_pnpp Add pNPP Substrate (Incubate 30 min) add_ptp->add_pnpp stop_rxn Stop Reaction (NaOH) add_pnpp->stop_rxn read_abs Read Absorbance (405 nm) stop_rxn->read_abs analyze Calculate IC50 read_abs->analyze end End analyze->end

In Vitro SETD8 Inhibition Assay (Radiometric)

This protocol outlines a radiometric filter-binding assay to measure the inhibition of SETD8 by this compound.

Materials:

  • Recombinant human SETD8 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT

  • Substrate: Biotinylated H4 peptide (1-21)

  • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound stock solution (in DMSO)

  • Streptavidin-coated filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a reaction tube, combine Assay Buffer, SETD8 enzyme (e.g., 100 nM), H4 peptide substrate (e.g., 10 µM), and this compound dilution.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto streptavidin-coated filter paper and wash with TCA and ethanol to remove unincorporated [³H]-SAM.

  • Dry the filter paper, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

SETD8_Assay_Workflow start Start prep_bvt Prepare this compound Dilutions start->prep_bvt mix_reagents Combine SETD8, H4 Peptide, this compound (Pre-incubate 10 min) prep_bvt->mix_reagents start_rxn Add [³H]-SAM (Incubate 60 min) mix_reagents->start_rxn stop_rxn Stop Reaction (TCA) start_rxn->stop_rxn filter_wash Spot on Filter Paper & Wash stop_rxn->filter_wash measure_rad Measure Radioactivity filter_wash->measure_rad analyze Calculate IC50 measure_rad->analyze end End analyze->end

Conclusion and Future Directions

This compound presents a fascinating case of a dual-inhibitor with distinct mechanisms of action against two important enzyme families. While its inhibitory effects on PTPs are well-characterized in terms of potency, the precise structural details of its interaction and the resulting oxidized cysteine species warrant further investigation, ideally through X-ray crystallography or advanced mass spectrometry techniques. For its interaction with SETD8, co-crystallization studies would be invaluable to elucidate the specific binding mode within the substrate pocket and to guide the design of more potent and selective inhibitors. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop next-generation inhibitors targeting these critical cellular pathways.

BVT948: A Technical Overview of its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1] It also demonstrates inhibitory activity against several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[2][3] Emerging evidence indicates that this compound plays a significant role in cell cycle regulation, primarily through its inhibitory effects on key signaling pathways. This document provides a comprehensive technical guide on the core mechanisms of this compound, summarizing all available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs).[1][2] It functions as a non-competitive and irreversible inhibitor.[1] This inhibition is achieved through the catalysis of hydrogen peroxide-dependent oxidation of the PTPs. By inhibiting PTPs, this compound effectively increases the tyrosine phosphorylation of various cellular proteins, thereby modulating their activity.[1]

Quantitative Data Summary

The inhibitory activity of this compound against various targets has been quantified and is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

Target PTPIC50 (μM)Source
SHP-20.09[1]
YopH0.7[1]
PTP1B0.9[1]
LAR1.5[1]
TCPTP1.7[1]

Table 2: In Vitro Inhibitory Activity of this compound against Other Targets

TargetIC50NotesSource
Cytochrome P450 (various isoforms)<10 μM---
SETD8 (KMT5A)Not specifiedEfficiently suppresses cellular H4K20me1 at doses < 5 μM within 24h.[2]

Signaling Pathways and Cell Cycle Regulation

This compound's influence on the cell cycle is believed to be mediated through at least two distinct pathways: modulation of PTP-regulated signaling cascades and inhibition of SETD8-dependent chromatin modification.

PTP Inhibition and Downstream Signaling

PTPs are critical regulators of signaling pathways that control cell proliferation, differentiation, and survival. By inhibiting PTPs such as SHP-2, this compound can potentiate the signaling of receptor tyrosine kinases (RTKs) that are often upstream of pro-proliferative pathways like the MAPK/ERK pathway. However, sustained activation of these pathways can also lead to the activation of cell cycle checkpoints and subsequent cell cycle arrest.

Additionally, this compound has been shown to inhibit the NF-κB signaling pathway by suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[4] The NF-κB pathway is a known regulator of cell survival and proliferation, and its inhibition can contribute to cell cycle arrest and apoptosis.

BVT948_PTP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PTP PTPs (e.g., SHP-2) RTK->PTP Dephosphorylation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycleGenes Cell Cycle Progression Genes ERK->CellCycleGenes Activation IκBα IκBα NFκB NF-κB IκBα->NFκB Inhibition NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation BVT948_cyto This compound BVT948_cyto->PTP Inhibition BVT948_cyto->IκBα Prevents Degradation NFκB_nuc->CellCycleGenes Activation CellCycleArrest Cell Cycle Arrest CellCycleGenes->CellCycleArrest Modulation leads to

This compound's inhibition of PTPs and the NF-κB pathway.
SETD8 Inhibition and Chromatin Regulation

SETD8 is the sole enzyme responsible for H4K20 monomethylation, a histone mark associated with chromatin compaction and DNA damage response. By inhibiting SETD8, this compound reduces H4K20me1 levels, which can lead to defects in chromosome condensation and segregation during mitosis. This disruption of normal chromatin dynamics can trigger the spindle assembly checkpoint, leading to a mitotic arrest.

BVT948_SETD8_Inhibition_Pathway cluster_nucleus Nucleus SETD8 SETD8 (KMT5A) HistoneH4 Histone H4 (Lysine 20) SETD8->HistoneH4 Methylation H4K20me1 H4K20me1 HistoneH4->H4K20me1 Chromatin Chromatin Compaction & DNA Damage Response H4K20me1->Chromatin Mitosis Proper Mitotic Progression Chromatin->Mitosis CellCycleArrest Mitotic Arrest Mitosis->CellCycleArrest Disruption leads to BVT948_nuc This compound BVT948_nuc->SETD8 Inhibition

This compound's inhibition of SETD8 and its effect on mitosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's role in cell cycle regulation.

In Vitro PTP Inhibition Assay

Objective: To determine the IC50 of this compound against a specific protein tyrosine phosphatase.

Materials:

  • Recombinant human PTP enzyme (e.g., PTP1B, SHP-2).

  • Phosphopeptide substrate (e.g., pNPP or a fluorescent substrate).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).

  • This compound stock solution in DMSO.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the PTP enzyme to each well, followed by the this compound dilutions.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction (if necessary, depending on the substrate).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SETD8 Inhibition Assay (H4K20me1 Western Blot)

Objective: To assess the effect of this compound on cellular SETD8 activity.

Materials:

  • MCF-7 cells (or other suitable cell line).

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-H4K20me1, anti-total Histone H4.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5 μM) or DMSO as a vehicle control for 24 hours.[2]

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the anti-H4K20me1 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.

  • Quantify the band intensities to determine the relative reduction in H4K20me1 levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow_Cell_Cycle_Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Seed Cells treat Treat with this compound (24-48h) start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain flow Flow Cytometry Acquisition stain->flow analyze Analyze Cell Cycle Distribution flow->analyze end Results: % Cells in G1, S, G2/M analyze->end

Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a multi-targeted inhibitor with a demonstrated impact on cell cycle regulation. Its ability to inhibit both protein tyrosine phosphatases and the histone methyltransferase SETD8 provides a dual mechanism for inducing cell cycle arrest. The quantitative data on its inhibitory potency and the established cellular effects make this compound a valuable tool for research in cancer biology and cell cycle control. Further investigation is warranted to fully elucidate the interplay between its various targets and to explore its therapeutic potential.

References

Unveiling the Off-Target Landscape of BVT948: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a potent, cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its primary mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of PTPs, leading to their inactivation. While this compound has shown therapeutic potential, particularly in enhancing insulin signaling, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed exploration of the known off-target interactions of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound extends beyond its primary PTP targets. The following tables summarize the known on-target and off-target inhibitory concentrations (IC50) of this compound.

Table 1: On-Target Activity of this compound against Protein Tyrosine Phosphatases (PTPs)

TargetIC50 (μM)
PTP1B0.9
TCPTP1.7
SHP-20.09
LAR1.5
YopH0.7

Table 2: Off-Target Activity of this compound

Target ClassSpecific TargetIC50 (μM)
Cytochrome P450 Enzymes Various Isoforms< 10
Lysine Methyltransferases SETD8 (KMT5A)0.50 ± 0.20
GLP4.70 ± 0.30
SETD2Low micromolar to submicromolar
G9aLow micromolar to submicromolar
SMYD2Low micromolar to submicromolar
CARM1Low micromolar to submicromolar
PRMT3Low micromolar to submicromolar

Note: Specific IC50 values for individual cytochrome P450 isoforms are not yet publicly available.

Key Off-Target Signaling Pathways

This compound's off-target activities impact several critical cellular signaling pathways. The following sections detail these interactions and are accompanied by visual diagrams.

Cytochrome P450 Inhibition

This compound has been shown to inhibit several cytochrome P450 (CYP450) isoforms, a superfamily of enzymes essential for drug metabolism and the biotransformation of endogenous compounds.[1] Inhibition of CYP450 enzymes can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. While the general IC50 is reported to be less than 10 μM, the specific isoforms inhibited and the precise inhibitory constants remain to be fully elucidated.

This compound This compound CYP450 Cytochrome P450 Isoforms This compound->CYP450 DrugMetabolism Drug Metabolism & Endogenous Compound Metabolism This compound->DrugMetabolism Inhibition CYP450->DrugMetabolism DDI Potential for Drug-Drug Interactions DrugMetabolism->DDI

This compound Inhibition of Cytochrome P450 Enzymes.
SETD8 and Histone H4 Lysine 20 Monomethylation (H4K20me1)

This compound is a potent inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[2] This histone mark is crucial for various cellular processes, including DNA replication, cell cycle control, and transcriptional regulation. Inhibition of SETD8 by this compound leads to a reduction in cellular H4K20me1 levels.[3] This epigenetic modification has been shown to regulate angiogenesis through the transcription factor HES-1 and the expression of osteopontin.[4]

This compound This compound SETD8 SETD8 (KMT5A) This compound->SETD8 Inhibition H4K20me1 H4K20me1 (monomethylated) SETD8->H4K20me1 Methylation H4K20 Histone H4 (unmethylated) H4K20->H4K20me1 GeneExpression Gene Expression (e.g., HES-1, Osteopontin) H4K20me1->GeneExpression Regulation Angiogenesis Angiogenesis GeneExpression->Angiogenesis

This compound's Impact on the SETD8-H4K20me1 Axis.
Enhancement of Insulin Signaling via PTP1B Inhibition

One of the primary on-target effects of this compound, the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), leads to a significant off-target consequence: the enhancement of insulin signaling.[2] PTP1B is a key negative regulator of the insulin signaling pathway, responsible for dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound prevents this dephosphorylation, thereby prolonging the activated state of the insulin signaling cascade. This leads to increased downstream signaling through the PI3K/Akt pathway, ultimately resulting in enhanced glucose uptake.[5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binds IR_active Insulin Receptor-P (Active) IR->IR_active Autophosphorylation IRS1 IRS-1 IR_active->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter GlucoseUptake Glucose Uptake GLUT4_transporter->GlucoseUptake IRS1_p IRS-1-P IRS1->IRS1_p PI3K PI3K IRS1_p->PI3K Activates Akt Akt PI3K->Akt Activates Akt_p Akt-P Akt->Akt_p Akt_p->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR_active Dephosphorylates PTP1B->IRS1_p Dephosphorylates This compound This compound This compound->PTP1B Inhibition Glucose Glucose Glucose->GlucoseUptake Transport

Enhancement of Insulin Signaling by this compound.
Inhibition of NF-κB Signaling

This compound has been observed to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The precise molecular target of this compound within the NF-κB signaling cascade has not been definitively identified. However, the canonical NF-κB pathway is initiated by various stimuli that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes. This compound's inhibitory effect on NF-κB activation suggests an interference at one of the key steps in this pathway, potentially at the level of IKK or upstream signaling components.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_active NF-κB (p65/p50) (Active) IκBα->NFκB_active Degradation releases NFκB_inactive NF-κB (p65/p50) (Inactive) NFκB_inactive->IκBα Bound to NFκB_nucleus NF-κB (p65/p50) NFκB_active->NFκB_nucleus Translocation This compound This compound This compound->IKK Inhibition (Proposed) DNA DNA NFκB_nucleus->DNA Binds to GeneTranscription Gene Transcription (Inflammatory Response) DNA->GeneTranscription

Proposed Mechanism of NF-κB Pathway Inhibition by this compound.

Experimental Protocols

This section provides an overview of the general methodologies used to assess the on-target and off-target activities of this compound.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against specific PTPs.

Principle: This assay measures the ability of a PTP to dephosphorylate a synthetic substrate, and the inhibition of this activity by a test compound. A common method utilizes a chromogenic or fluorogenic substrate that produces a detectable signal upon dephosphorylation.

General Protocol:

  • Reagents and Materials:

    • Recombinant human PTP enzyme (e.g., PTP1B, SHP-2).

    • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assays, or a fluorogenic phosphate substrate).

    • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives like DTT and EDTA).

    • This compound stock solution (typically in DMSO).

    • 96- or 384-well microplates.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In the microplate wells, add the PTP enzyme and the different concentrations of this compound (or vehicle control - DMSO). c. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the PTP substrate to all wells. e. Monitor the change in absorbance or fluorescence over time using the microplate reader. f. Calculate the rate of the reaction for each this compound concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on various CYP450 isoforms.

Principle: This assay measures the metabolism of a specific substrate by a particular CYP450 isoform in the presence and absence of the inhibitor. The formation of a specific metabolite is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol:

  • Reagents and Materials:

    • Human liver microsomes or recombinant human CYP450 enzymes.

    • CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • NADPH regenerating system (cofactor for CYP450 activity).

    • This compound stock solution.

    • Incubation buffer (e.g., phosphate buffer).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

    • LC-MS/MS system.

  • Procedure: a. Prepare a range of this compound concentrations. b. In a reaction tube or plate, combine the human liver microsomes or recombinant enzyme, this compound, and the isoform-specific substrate in the incubation buffer. c. Pre-incubate the mixture at 37°C. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate for a specific duration (e.g., 10-30 minutes) at 37°C. f. Stop the reaction by adding the quenching solution. g. Centrifuge the samples to precipitate proteins. h. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS. i. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

SETD8 Methyltransferase Assay

Objective: To measure the inhibitory effect of this compound on the methyltransferase activity of SETD8.

Principle: This assay quantifies the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H4-derived peptide substrate by SETD8. The activity can be measured using various methods, including radiometric assays (using [3H]-SAM) or non-radiometric methods that detect the reaction products.

General Protocol (Non-Radiometric, Coupled Enzyme Assay):

  • Reagents and Materials:

    • Recombinant human SETD8 enzyme.

    • Histone H4 peptide substrate.

    • S-adenosyl-L-methionine (SAM).

    • Coupling enzymes to convert the reaction by-product S-adenosyl-L-homocysteine (SAH) to a detectable signal (e.g., through NADH depletion or fluorescent product formation).

    • This compound stock solution.

    • Assay buffer.

    • Microplate reader.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine SETD8, the histone peptide substrate, and the various concentrations of this compound in the assay buffer. c. Add the coupling enzymes and any necessary co-substrates for the detection system. d. Pre-incubate the mixture. e. Initiate the reaction by adding SAM. f. Monitor the change in absorbance or fluorescence over time. g. Calculate the reaction rates and determine the IC50 value for this compound.

Conclusion

This compound, while a potent PTP inhibitor with therapeutic promise, exhibits a range of off-target activities that warrant careful consideration in drug development. Its inhibition of cytochrome P450 isoforms raises the potential for drug-drug interactions. Furthermore, its potent inhibition of the lysine methyltransferase SETD8 and other related enzymes indicates a broader epigenetic impact that could contribute to both therapeutic and adverse effects. The enhancement of insulin signaling through PTP1B inhibition is a well-defined on-target effect with significant therapeutic implications. Conversely, the inhibition of the NF-κB pathway, while potentially beneficial in inflammatory contexts, requires further mechanistic elucidation.

This technical guide provides a comprehensive overview of the current knowledge regarding the off-target effects of this compound. Further research, particularly in identifying the specific cytochrome P450 isoforms inhibited and the precise molecular target within the NF-κB pathway, will be crucial for a complete understanding of the pharmacological profile of this compound and to guide its safe and effective clinical development.

References

Methodological & Application

BVT948: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] It also demonstrates inhibitory activity against several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[5] This document provides detailed application notes and protocols for in vitro assays involving this compound, intended to guide researchers in the accurate assessment of its biological activity.

Introduction

Protein tyrosine phosphatases are a group of enzymes crucial in regulating signal transduction pathways that govern cell growth, differentiation, and metabolism.[6] Their dysregulation has been implicated in numerous diseases, including cancer and metabolic disorders. This compound has emerged as a valuable tool for studying PTP-mediated signaling. It exerts its inhibitory effect by catalyzing the hydrogen peroxide-dependent oxidation of the target PTP.[2][3] This irreversible inhibition makes this compound a potent modulator of cellular signaling. Notably, it has been shown to enhance insulin signaling in vitro and improve insulin tolerance in vivo, highlighting its therapeutic potential.[2][3]

Mechanism of Action

This compound functions as an irreversible, non-competitive inhibitor of PTPs.[1][4] Its mechanism involves the catalysis of peroxide formation, leading to the irreversible oxidation of the catalytic cysteine residue within the PTP active site.[7] This covalent modification permanently inactivates the enzyme. In cellular models, this compound has been observed to increase the tyrosine phosphorylation of proteins, including the insulin receptor.[1] Furthermore, this compound has been shown to inhibit the activity of the lysine methyltransferase SETD8, leading to a reduction in H4 lysine 20 monomethylation (H4K20me1) and subsequent cell-cycle arrest.[5] It also inhibits TPA-stimulated NF-κB binding activity.[5]

Data Presentation

Table 1: Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases
Target PTPIC50 (µM)
PTP1B0.9[1][4]
TCPTP1.7[1][4]
SHP-20.09[1][4]
LAR1.5[1][4]
YopH0.7[1][4]
Table 2: Effects of this compound on Cellular Processes
Cell LineConcentrationEffect
L6 myotubes25 µMIncreased tyrosine phosphorylation of cellular proteins, including the insulin receptor.[1]
MCF-70.5, 1, or 5 µM (24h)No significant changes in cell viability.[5]
MCF-7<5 µM (24h)Efficiently and selectively suppresses cellular H4 lysine 20 (H4K20me1).[5]
Not specifiedNot specifiedInhibits TPA-induced MMP-9 up-regulation in a dose-dependent manner.[5]
Not specifiedNot specifiedInhibits TPA-stimulated NF-κB binding activity.[5]
Not specifiedNot specifiedDiminishes TPA-induced cell invasion by 50%.[5]

Signaling Pathways and Experimental Workflows

BVT948_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor binds pIR Phosphorylated Insulin Receptor (p-IR) Insulin_Receptor->pIR autophosphorylation PTP1B PTP1B PTP1B->pIR inhibits This compound This compound This compound->PTP1B irreversibly inhibits pIR->Insulin_Receptor dephosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream_Signaling activates Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

PTP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PTP Enzyme, this compound, pNPP Substrate, Assay Buffer Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate PTP Enzyme with this compound or Vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPP Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PTP enzyme inhibition assay using this compound.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on PTP1B activity using the chromogenic substrate para-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • para-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.

  • In a 96-well plate, add 20 µL of the PTP1B enzyme solution to each well.

  • Add 20 µL of this compound solution at various concentrations (or vehicle control - DMSO in Assay Buffer) to the wells.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 160 µL of pNPP solution (final concentration at or below the Km for pNPP with PTP1B).

  • Incubate the plate at 37°C for an appropriate time to ensure the reaction is within the linear range (less than 10% of substrate consumed).[7]

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Reversibility of PTP1B Inhibition Assay

This protocol determines whether the inhibition of PTP1B by this compound is reversible or irreversible.[5][8]

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (as described in Protocol 1)

  • Concentration/desalting spin columns (e.g., with a 10 kDa MWCO)

  • pNPP substrate solution

Procedure:

  • Incubate 50 ng of PTP1B with 20 µM this compound in 100 µL of Assay Buffer for 10 minutes in a concentration device.[5][8]

  • As a control, incubate PTP1B with vehicle (DMSO) under the same conditions.

  • Centrifuge the concentration device at 14,000 rpm at 4°C for 12 minutes to separate the enzyme from the unbound inhibitor.[5][8]

  • Wash the concentrate (enzyme) three times by adding 100 µL of Assay Buffer and centrifuging again.[5][8]

  • After the final wash, resuspend the enzyme concentrate in 200 µL of Assay Buffer.[5][8]

  • Measure the remaining PTP1B activity of both the this compound-treated and vehicle-treated enzymes using the pNPP assay described in Protocol 1.[5][8]

  • A significant reduction in activity in the this compound-treated, washed enzyme compared to the vehicle-treated, washed enzyme indicates irreversible inhibition.

Protocol 3: Cellular Assay for Insulin Signaling in L6 Myotubes

This protocol assesses the effect of this compound on insulin-stimulated glucose uptake in a cell-based model.[1]

Materials:

  • L6 myotubes

  • Cell culture medium (e.g., α-MEM with 2% fetal calf serum for differentiation)

  • This compound

  • Insulin

  • Wortmannin (as a PI3K inhibitor control)

  • 2-deoxy-D-[³H]glucose or other suitable labeled glucose analog

  • Lysis Buffer: Tris-HCl buffer (pH 7.4) with 1% Nonidet-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, and protease/phosphatase inhibitors.[8]

Procedure:

  • Seed L6 myoblasts and differentiate them into myotubes.

  • Serum-starve the L6 myotubes overnight.[1]

  • Pre-incubate the cells with or without 100 nM wortmannin.[1]

  • Treat the cells with 25 µM this compound (or vehicle) for 30 minutes.[1][8]

  • Stimulate the cells with insulin (e.g., 25 nM) for 5 minutes.[8]

  • Wash the cells and measure glucose uptake by adding a labeled glucose analog for a defined period.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, for signaling pathway analysis, lyse the cells after insulin stimulation and use the lysates for Western blotting to detect the phosphorylation status of the insulin receptor and downstream targets like Akt.

Conclusion

This compound is a potent and versatile inhibitor of PTPs with demonstrated activity in both enzymatic and cellular assays. The protocols provided herein offer a framework for researchers to investigate its mechanism of action and explore its potential as a modulator of PTP-dependent signaling pathways. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is recommended to ensure robust and reproducible results.[7]

References

Application Notes and Protocols for BVT948 in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of PTPs.[2][3] this compound has been shown to inhibit several PTPs, including PTP1B, TCPTP, SHP-2, LAR, and YopH.[1][4] Additionally, it has been identified as an inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A) and several cytochrome P450 (P450) isoforms.[5] These inhibitory activities make this compound a valuable tool for studying various cellular signaling pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of this compound in cultured cells, focusing on its effects on insulin signaling, cell viability, and cell invasion.

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetIC50 (μM)Enzyme/Protein ClassReference
PTP1B0.9Protein Tyrosine Phosphatase[1][4]
TCPTP1.7Protein Tyrosine Phosphatase[1][4]
SHP-20.09Protein Tyrosine Phosphatase[1][4]
LAR1.5Protein Tyrosine Phosphatase[1][4]
YopH0.7Protein Tyrosine Phosphatase[1][4]
SETD8 (KMT5A)0.70Lysine Methyltransferase[5]
Various P450 isoforms<10Cytochrome P450[2][3]
Table 2: Cellular Effects of this compound
Cell LineApplicationConcentrationEffectReference
L6 myotubesGlucose Uptake25 µMIncreased glucose uptake[1]
HUVECsCell Migration5 µMDecreased endothelial cell migration[1]
HUVECsTube Formation5 µMDecreased tube formation[1]
HEK293TH4K20me1 levelsNot specifiedReduced H4K20me1 levels[5]
MCF-7Cell Viability0.5, 1, 5 µM (24h)No significant change in cell viability[5]
MCF-7Cell Invasion (TPA-induced)Not specifiedDiminished cell invasion by 50%[5]

Experimental Protocols

Assessment of Insulin-Stimulated Glucose Uptake in L6 Myotubes

This protocol details how to measure the effect of this compound on glucose uptake in L6 myotubes, a common model for skeletal muscle.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 2% FBS

  • DMEM with 0.2% Bovine Serum Albumin (BSA)

  • This compound (stock solution in DMSO or ethanol)

  • Insulin (100 nM)

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)

  • 2-deoxy-D-[³H]glucose (2-[³H]DG)

  • Unlabeled 2-deoxy-D-glucose (2-DG)

  • 0.05 N NaOH

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere.

    • Once confluent in 24-well plates, switch to DMEM with 2% FBS to induce differentiation into myotubes.

    • Prior to the experiment, serum-starve the fully differentiated myotubes for 18 hours in DMEM with 0.2% BSA.[6]

  • This compound and Insulin Treatment:

    • Wash the myotubes with KRH buffer.

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control in KRH buffer for 30 minutes at 37°C.[1]

    • Stimulate the cells with 100 nM insulin for 15 minutes at 37°C.[6]

  • Glucose Uptake Assay:

    • Add 2-[³H]DG (e.g., 0.5 µCi/well) and unlabeled 2-DG (final concentration 6.5 mM) to each well and incubate for 5 minutes.[6]

    • Stop the uptake by washing the cells four times with ice-cold KRH buffer.[6]

    • Lyse the cells by adding 250 µL of 0.05 N NaOH.[6]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay A Culture & Differentiate L6 Myoblasts B Serum Starve Myotubes A->B C Pre-incubate with This compound or Vehicle B->C D Stimulate with Insulin C->D E Add Radiolabeled 2-Deoxyglucose D->E F Wash & Lyse Cells E->F G Measure Radioactivity F->G

Caption: Workflow for determining cell viability with this compound.

Cell Invasion Assay

This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay with Matrigel-coated inserts.

Materials:

  • Cancer cell line of interest (e.g., HT-1080)

  • Serum-free cell culture medium

  • Cell culture medium with 10% FBS (chemoattractant)

  • This compound (stock solution in DMSO)

  • Matrigel basement membrane matrix

  • Boyden chamber inserts (e.g., 8.0 µm pore size)

  • 24-well companion plates

  • Cotton swabs

  • Methanol

  • Toluidine Blue stain or Crystal Violet stain

  • Microscope

Procedure:

  • Insert Preparation:

    • Thaw Matrigel on ice and dilute it with cold serum-free medium.

    • Coat the upper surface of the inserts with the diluted Matrigel solution (e.g., 100 µL per insert) and incubate at 37°C for 2 hours to allow it to solidify. 2[7]. Cell Seeding and Treatment:

    • Harvest and resuspend the cells in serum-free medium.

    • Add the cell suspension (e.g., 2.5 x 10⁴ cells in 0.5 mL) to the upper chamber of the Matrigel-coated inserts. I[8]nclude this compound at the desired concentration in the cell suspension.

    • Add medium containing 10% FBS to the lower chamber of the 24-well plate as a chemoattractant. 3[7]. Incubation and Staining:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. [7] * After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. [7] * Fix the invaded cells on the lower surface of the membrane with methanol for 2 minutes. [8] * Stain the cells with Toluidine Blue or Crystal Violet for 2 minutes. [7][8] * Wash the inserts with distilled water and allow them to air dry. 4[7][8]. Quantification:

    • Count the number of invaded cells in several microscopic fields for each insert.

Workflow for Cell Invasion Assay

G A Coat Inserts with Matrigel B Seed Cells with this compound in Upper Chamber A->B C Add Chemoattractant to Lower Chamber B->C D Incubate C->D E Remove Non-invading Cells D->E F Fix and Stain Invaded Cells E->F G Count Invaded Cells F->G

Caption: Workflow for assessing this compound's effect on cell invasion.

Signaling Pathways

Insulin Signaling Pathway and the Role of PTPs

Insulin signaling is a crucial pathway regulating glucose metabolism. Protein tyrosine phosphatases (PTPs), such as PTP1B, act as negative regulators of this pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. This compound, by inhibiting PTPs, is expected to enhance insulin signaling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 fuses with membrane Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates This compound This compound This compound->PTP1B inhibits G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates PTP PTPs PTP->IKK modulates This compound This compound This compound->PTP inhibits Gene Target Gene Transcription NFκB_nuc->Gene

References

BVT948: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a versatile small molecule inhibitor with demonstrated activity against several key cellular targets, including Protein Tyrosine Phosphatases (PTPs), Lysine Methyltransferase SETD8 (also known as KMT5A), and various Cytochrome P450 (CYP) isoforms.[1][2] This multi-target profile suggests its potential therapeutic application in a range of diseases, including metabolic disorders and cancer. These application notes provide a comprehensive overview of reported in vivo dosages, detailed experimental protocols, and insights into the signaling pathways modulated by this compound, intended to guide the design and execution of preclinical animal studies.

Data Presentation

In Vivo Dosage Summary

The following table summarizes the currently available in vivo dosage information for this compound in animal models. It is important to note that optimal dosage can vary significantly depending on the animal model, disease context, and administration route.

Animal ModelDisease/ApplicationDosageRoute of AdministrationKey FindingsReference
ob/ob MiceInsulin Tolerance0.3 and 3 µmol/kgIntraperitoneal (i.p.)3 µmol/kg significantly enhanced glucose clearance.[3]--INVALID-LINK--
BALB/c MiceMalaria (Plasmodium berghei)As low as 0.2 mg/kgNot specifiedReduced oocyst density by ~50%.--INVALID-LINK--

Note: As of the latest literature review, specific in vivo dosage information for this compound in oncology models is not publicly available. Researchers should consider the provided dosages as a starting point for dose-range-finding studies in their specific cancer models.

In Vitro IC50 Values
TargetIC50Reference
Various PTPs0.09 - 1.7 µM--INVALID-LINK--
SETD8Apparent IC50 of 0.50 ± 0.20 μM--INVALID-LINK--
Various CYP450 isoforms<10 µM--INVALID-LINK--

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Insulin Resistance

This protocol is based on the study by Liljebris et al. (2004) investigating the effect of this compound on insulin tolerance in ob/ob mice.

1. Animal Model:

  • Male ob/ob mice (12-14 weeks old).

2. Reagents and Formulation:

  • This compound (MedChemExpress, HY-100625).

  • Vehicle: 10% DMSO in 0.9% NaCl (saline).

  • Insulin solution (1 U/kg).

  • Prepare this compound fresh daily. Dissolve this compound in DMSO first, then add saline to the final concentration.

3. Experimental Procedure:

  • Fast mice for 4-6 hours before the experiment.

  • Divide mice into three groups (n=9 per group): Vehicle control, this compound (0.3 µmol/kg), and this compound (3 µmol/kg).

  • At time 0, administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.

  • Immediately following the this compound/vehicle injection, administer insulin (1 U/kg) i.p.

  • Collect blood samples from the tail vein at 0, 30, 60, and 120 minutes post-injection.

  • Measure blood glucose levels using a standard glucometer.

4. Data Analysis:

  • Plot blood glucose levels over time for each group.

  • Calculate the area under the curve (AUC) for glucose clearance.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of differences between groups.

Protocol 2: General Protocol for a Breast Cancer Xenograft Model

This is a generalized protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line. Note: The dosage for this compound in this model needs to be determined through a dose-escalation study.

1. Cell Culture:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells during the exponential growth phase.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old).

3. Tumor Implantation:

  • Resuspend harvested MDA-MB-231 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

4. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dose-Finding: It is recommended to start with a dose-finding study. Based on the available data, a starting range could be extrapolated from the 3 µmol/kg (approximately 0.72 mg/kg) used in the insulin resistance model. A suggested range for a dose-escalation study could be 1, 5, and 10 mg/kg.

  • Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., i.p.). A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: Administer this compound or vehicle control according to a defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Monitor tumor volume and body weight regularly throughout the study.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Perform downstream analyses such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, and Western blotting for target engagement (e.g., phosphorylation status of PTP substrates, H4K20me1 levels).

Signaling Pathways and Mechanisms of Action

This compound's biological effects are mediated through the inhibition of multiple targets. The following diagrams illustrate the key signaling pathways affected by this compound.

PTP Inhibition and Downstream Signaling

This compound is a non-competitive inhibitor of several protein tyrosine phosphatases (PTPs), including PTP1B. PTPs are negative regulators of tyrosine kinase signaling pathways. By inhibiting PTPs, this compound can enhance the phosphorylation of key signaling proteins, thereby augmenting downstream cellular responses.

PTP_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) Receptor_Tyrosine_Kinase->P_RTK P_RTK->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_RTK->Downstream_Signaling Activation PTP Protein Tyrosine Phosphatase (PTP) PTP->P_RTK This compound This compound This compound->PTP Inhibition

Caption: this compound inhibits PTPs, leading to sustained RTK phosphorylation.

SETD8 Inhibition and Cell Cycle Regulation

This compound also functions as an inhibitor of SETD8, the sole methyltransferase responsible for monomethylation of histone H4 at lysine 20 (H4K20me1). H4K20me1 is a critical epigenetic mark involved in DNA replication, DNA damage response, and cell cycle progression. Inhibition of SETD8 can lead to cell cycle arrest.

SETD8_Inhibition This compound This compound SETD8 SETD8 This compound->SETD8 Inhibition H4K20me1 H4K20me1 SETD8->H4K20me1 Monomethylation H4K20 Histone H4 (Lysine 20) H4K20->SETD8 Cell_Cycle_Progression Cell Cycle Progression H4K20me1->Cell_Cycle_Progression

Caption: this compound inhibits SETD8, disrupting H4K20 monomethylation.

Experimental Workflow for In Vivo Oncology Studies

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical cancer model.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision, Weight, IHC, Western Blot Endpoint->Analysis

Caption: Workflow for in vivo evaluation of this compound in oncology models.

Safety and Toxicology

Currently, there is no publicly available data on the pharmacokinetics (ADME) or toxicology of this compound in animal models. It is imperative for researchers to conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound is a promising multi-target inhibitor with potential applications in metabolic diseases and oncology. The provided protocols and signaling pathway information serve as a foundation for designing and conducting rigorous in vivo animal studies. Further research is warranted to establish optimal dosing regimens, pharmacokinetic profiles, and safety margins for this compound in various disease models.

References

Application Notes and Protocols for B.V.T.948 in Malaria Parasite Development Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing BVT948, a protein phosphatase inhibitor, to study the sexual development of malaria parasites, particularly Plasmodium berghei. This compound serves as a valuable tool for investigating signaling pathways essential for parasite transmission and for screening novel transmission-blocking drug targets.

Introduction

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarials with novel mechanisms of action. Targeting the sexual stages of the parasite's life cycle is a key strategy for blocking transmission. This compound has been identified as a potent inhibitor of Plasmodium sexual development, making it an important chemical probe for dissecting the molecular events governing gametogenesis and ookinete formation.[1][2]

This compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[3] Its activity against malaria parasites suggests that protein phosphatases play a crucial role in the regulation of sexual development.[1][4] Studies have shown that this compound significantly inhibits the conversion of gametocytes to ookinetes and the formation of oocysts in the mosquito midgut.[5][6] Phosphoproteomic analyses have revealed that this compound dysregulates the phosphorylation of numerous proteins involved in critical signaling pathways during parasite sexual development.[5][6][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against P. berghei Sexual Stages
Developmental StageAssayIC50 (μM)Reference
Ookinete FormationOokinete Culture Assay< 10[1][2]
Male GametogenesisExflagellation Assay< 10[2]
Table 2: In Vivo Transmission-Blocking Activity of this compound
Treatment GroupMosquito Infection Prevalence Reduction (%)Oocyst Density Reduction (%)Reference
This compound43.365.9[2]
Table 3: Effect of this compound on Protein Phosphorylation in P. berghei Gametocytes
Phosphorylation ChangeNumber of ProteinsReference
Decreased Phosphorylation265[5][7][8]
Increased Phosphorylation67[5][7][8]

Mandatory Visualizations

BVT948_Signaling_Pathway This compound This compound Phosphatase Protein Phosphatase(s) This compound->Phosphatase inhibits Phosphorylated_Proteins Phosphorylated Substrate Proteins Phosphatase->Phosphorylated_Proteins dephosphorylates Dephosphorylated_Proteins Dephosphorylated Substrate Proteins Sexual_Development Sexual Stage Development (Gametogenesis, Ookinete Formation) Phosphorylated_Proteins->Sexual_Development promotes Inhibition Inhibition

Caption: this compound inhibits protein phosphatases, leading to hyperphosphorylation of substrate proteins and subsequent disruption of malaria parasite sexual development.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Infected_Blood Collect P. berghei Infected Blood Ookinete_Culture In Vitro Ookinete Culture with this compound Infected_Blood->Ookinete_Culture Exflagellation_Assay Male Gametogenesis (Exflagellation) Assay Infected_Blood->Exflagellation_Assay Quantification1 Quantify Ookinetes Ookinete_Culture->Quantification1 Quantification2 Quantify Exflagellation Centers Exflagellation_Assay->Quantification2 Infect_Mice Infect Mice with P. berghei Administer_this compound Administer this compound to Infected Mice Infect_Mice->Administer_this compound Mosquito_Feed Mosquito Feeding Assay Administer_this compound->Mosquito_Feed Dissect_Mosquitoes Dissect Mosquito Midguts (Day 10 post-feed) Mosquito_Feed->Dissect_Mosquitoes Count_Oocysts Count Oocysts Dissect_Mosquitoes->Count_Oocysts

Caption: Workflow for evaluating the transmission-blocking activity of this compound using in vitro and in vivo assays.

Phosphoproteomics_Workflow Start P. berghei Infected Blood (Gametocyte Stage) Treatment Treat with this compound (10 µM) or DMSO (control) for 1h Start->Treatment Protein_Extraction Protein Extraction and Digestion Treatment->Protein_Extraction Phosphopeptide_Enrichment Phosphopeptide Enrichment Protein_Extraction->Phosphopeptide_Enrichment LC_MS_MS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MS_MS Data_Analysis Data Analysis: Identify and Quantify Phosphorylated Proteins LC_MS_MS->Data_Analysis GO_Analysis Gene Ontology (GO) Analysis Data_Analysis->GO_Analysis

Caption: Workflow for phosphoproteomic analysis to identify protein phosphorylation changes induced by this compound in P. berghei gametocytes.

Experimental Protocols

Protocol 1: In Vitro Ookinete Culture Assay

This assay is used to determine the effect of this compound on the conversion of gametocytes to ookinetes.

Materials:

  • P. berghei infected mice (3 days post-infection)

  • Standard ookinete medium (RPMI 1640, 20% FCS, 50 mg/L penicillin, 50 mg/L streptomycin, pH 8.0)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Incubator at 19°C

  • Light microscope

Procedure:

  • Prepare serial dilutions of this compound in standard ookinete medium in a 96-well plate. Include a solvent-only (DMSO) control.

  • Collect 10 µL of tail blood from an infected mouse.

  • Add the blood to 90 µL of the prepared medium containing the desired concentration of this compound or DMSO.

  • Incubate the plate at 19°C for 24 hours to allow for ookinete development.

  • After incubation, quantify the number of mature ookinetes per field of view using a light microscope.

  • Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

Protocol 2: Male Gametogenesis (Exflagellation) Assay

This protocol assesses the impact of this compound on the formation of male gametes.

Materials:

  • P. berghei infected mice

  • Standard ookinete medium (pH 8.0)

  • This compound stock solution (10 mM in DMSO)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare 40 µL of standard ookinete medium containing the desired concentration of this compound or DMSO.

  • Collect 10 µL of tail blood from an infected mouse and mix it with the prepared medium.

  • Incubate the mixture at 25°C for 15 minutes.

  • Place 1.5 µL of the culture onto a microscope slide with a coverslip.

  • Immediately observe under a light microscope at 100x magnification.

  • Count the number of exflagellation centers per field. An exflagellation center is defined as an exflagellating male gametocyte interacting with at least four red blood cells.[4]

  • Compare the number of exflagellation centers in the this compound-treated samples to the DMSO control.

Protocol 3: In Vivo Mosquito Feeding Assay

This assay evaluates the transmission-blocking efficacy of this compound in a live system.

Materials:

  • P. berghei infected mice (3 days post-infection)

  • This compound solution in saline

  • Anopheles stephensi mosquitoes (female, starved for 6 hours)

  • Cages for mosquitoes

  • Dissecting microscope

  • 0.5% mercurochrome solution

Procedure:

  • Three days post-infection, inject the infected mice intravenously with this compound at the desired dose (e.g., 0.19 mg/kg body weight).[4] A control group should be injected with the vehicle (saline).

  • Allow starved female A. stephensi mosquitoes to feed on the treated and control mice for 30 minutes.

  • Remove unfed mosquitoes and maintain the fed mosquitoes at 19-22°C with 50-80% relative humidity, providing them with a 10% glucose solution.

  • Ten days post-feeding, dissect the midguts of at least 30 mosquitoes from each group.

  • Stain the midguts with 0.5% mercurochrome solution.

  • Count the number of oocysts in each midgut under a dissecting microscope.

  • Determine the infection prevalence (proportion of infected mosquitoes) and infection intensity (number of oocysts per infected midgut).

  • Analyze the data using appropriate statistical tests (e.g., Mann-Whitney U test for intensity, Fisher's exact test for prevalence).

Protocol 4: Phosphoproteomic Analysis of this compound-Treated Gametocytes

This protocol outlines the steps for identifying proteins with altered phosphorylation status upon this compound treatment.

Materials:

  • P. berghei infected mice with high gametocytemia

  • This compound (10 µM final concentration) and DMSO

  • Lysis buffer with phosphatase and protease inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

  • LC-MS/MS system

Procedure:

  • Collect heparinized blood from infected mice.

  • Treat the blood with 10 µM this compound or 0.1% DMSO (control) and incubate under conditions that promote gametocyte activation (e.g., 19°C for 1 hour).[5]

  • Lyse the cells and extract total proteins.

  • Perform in-solution trypsin digestion of the proteins.

  • Enrich for phosphopeptides from the resulting peptide mixture using a phosphopeptide enrichment kit.

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Process the raw data using appropriate software to identify and quantify phosphopeptides.

  • Compare the phosphoproteomes of this compound-treated and control samples to identify proteins with significant changes in phosphorylation levels.

  • Perform Gene Ontology (GO) analysis on the differentially phosphorylated proteins to identify enriched biological processes and signaling pathways.[5][7][8]

References

Application Notes and Protocols for BVT948 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs). It also exhibits inhibitory activity against the lysine methyltransferase SETD8. These dual activities position this compound as a compelling compound for investigation in cancer research. PTPs and SETD8 are involved in crucial cellular processes that are often dysregulated in cancer, including cell signaling, cell cycle progression, and DNA damage response. Preclinical studies have demonstrated the anti-tumor potential of this compound, suggesting its utility in inhibiting tumor growth and invasion.

These application notes provide an overview of the known applications of this compound in cancer research, supported by experimental data and detailed protocols for key assays.

Mechanism of Action in Cancer

This compound exerts its anti-cancer effects through at least two distinct mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): PTPs are key regulators of signal transduction pathways that control cell growth, proliferation, and survival. By inhibiting PTPs, this compound can modulate these pathways to suppress tumor progression. One of the key pathways affected is the NF-κB signaling cascade.

  • Inhibition of SETD8: SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1), a mark involved in DNA replication and cell cycle control. Inhibition of SETD8 by this compound can lead to cell cycle arrest and may induce apoptosis in cancer cells.

A key reported anti-cancer activity of this compound is the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced matrix metalloproteinase-9 (MMP-9) expression in breast cancer cells. This effect is mediated through the suppression of NF-κB activation.[1] MMP-9 is a critical enzyme involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

BVT948_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PTPs PTPs IKK IKK PTPs->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB_IκBα NF-κB/IκBα Complex NF-κB NF-κB (p65/p50) NF-κB_n NF-κB (p65/p50) NF-κB_IκBα->NF-κB_n translocates to nucleus MMP-9_Gene MMP-9 Gene NF-κB_n->MMP-9_Gene activates transcription MMP-9_mRNA MMP-9 mRNA MMP-9_Gene->MMP-9_mRNA MMP-9_Protein MMP-9 Protein MMP-9_mRNA->MMP-9_Protein This compound This compound This compound->PTPs inhibits TPA TPA TPA->PTPs activates Invasion_Metastasis Invasion & Metastasis MMP-9_Protein->Invasion_Metastasis

Figure 1: this compound inhibits cancer cell invasion by targeting PTPs and suppressing the NF-κB-mediated expression of MMP-9.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in cancer research. Further studies are required to expand this dataset across various cancer types and experimental conditions.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases (PTPs)

PTP TargetIC50 (µM)
SHP-20.09
YopH0.7
PTP1B0.9
LAR1.5
TCPTP1.7

Table 2: In Vitro Anti-Invasive Effect of this compound

Cell LineTreatmentEffect on InvasionReference
MCF-7 (Breast Cancer)TPA-inducedDiminished by 50%[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Combination Therapy

Animal ModelCancer TypeTreatmentOutcome
C57BL/6J MiceMelanoma (B16F10)This compound (10 mg/kg, i.p.) + Radiotherapy (6 Gy)40-90% reduction in tumor growth
C57BL/6J MiceLung Carcinoma (LLC)This compound (10 mg/kg, i.p.) + Radiotherapy (6 Gy)40-90% reduction in tumor growth
C57BL/6J MiceMelanoma (B16F10)This compound (10 mg/kg, i.p.) + Cisplatin (5 mg/kg, i.p.)40-90% reduction in tumor growth
C57BL/6J MiceLung Carcinoma (LLC)This compound (10 mg/kg, i.p.) + Cisplatin (5 mg/kg, i.p.)40-90% reduction in tumor growth
C57BL/6J MiceMelanoma (GEMM6)This compound (10 mg/kg, i.p.) + Vemurafenib (30 mg/kg, i.p.)40-90% reduction in tumor growth

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.

Protocol 1: Cell Viability MTT Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat cells with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_48_72h Incubate for 48-72 hours Treat_this compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End Invasion_Assay_Workflow Start Start Coat_Inserts Coat transwell inserts with Matrigel Start->Coat_Inserts Prepare_Cells Prepare cancer cell suspension in serum-free medium with or without this compound Coat_Inserts->Prepare_Cells Add_Cells_to_Insert Add cell suspension to the upper chamber Prepare_Cells->Add_Cells_to_Insert Add_Chemoattractant Add medium with chemoattractant (e.g., FBS) to the lower chamber Add_Cells_to_Insert->Add_Chemoattractant Incubate_24_48h Incubate for 24-48 hours Add_Chemoattractant->Incubate_24_48h Remove_Non-invading_Cells Remove non-invading cells from the upper surface of the membrane Incubate_24_48h->Remove_Non-invading_Cells Fix_and_Stain Fix and stain the invading cells on the lower surface Remove_Non-invading_Cells->Fix_and_Stain Count_Cells Count the number of invading cells Fix_and_Stain->Count_Cells End End Count_Cells->End

References

Application Notes and Protocols: BVT948 for Enhancing Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BVT948 is a non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1] PTP1B dephosphorylates the insulin receptor (InsR), leading to a downregulation of insulin signal transduction.[1] By inhibiting PTP1B, this compound has been shown to preserve the phosphorylation of the insulin receptor and downstream targets like Akt, thereby potentially enhancing insulin sensitivity. These application notes provide a summary of the mechanism of action and a detailed protocol for in vitro studies based on published research.

Mechanism of Action

This compound acts by inhibiting PTP1B, which is a key phosphatase that dephosphorylates the activated insulin receptor.[1] In states of insulin resistance, increased levels of lipid intermediates can impair insulin signaling. This compound has been demonstrated to counteract these effects in cell-based models by maintaining the phosphorylation status of the insulin receptor and the downstream protein kinase B (Akt), a central node in the insulin signaling pathway responsible for glucose uptake.[1]

BVT948_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR Binds pInsR p-InsR (Active) InsR->pInsR Autophosphorylation PTP1B PTP1B PTP1B->pInsR Dephosphorylates This compound This compound This compound->PTP1B Inhibits Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GlucoseUptake Glucose Uptake (GLUT4 Translocation) pAkt->GlucoseUptake Promotes pInsR->Akt Activates

Figure 1: Signaling pathway of this compound in enhancing insulin sensitivity.

Quantitative Data Summary

The following table summarizes the qualitative effects of this compound on key components of the insulin signaling pathway as observed in Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO InsR 1284 cells).[1]

Condition Relative Phosphorylation of InsR (Tyr1511) Relative Phosphorylation of Akt (Ser473) Reference
InsulinIncreasedIncreased[1]
Insulin + PalmitoylcarnitineDecreasedDecreased[1]
Insulin + Palmitoylcarnitine + this compoundPreserved (compared to Insulin + PC)Preserved (compared to Insulin + PC)[1]

Note: Palmitoylcarnitine was used to induce insulin resistance in this model.

Experimental Protocols

In Vitro Model for Assessing this compound Activity

This protocol is based on the methodology described for studying the effect of this compound on insulin signaling in CHO InsR 1284 cells.[1]

1. Cell Culture and Maintenance:

  • Cell Line: CHO InsR 1284 cells (Chinese Hamster Ovary cells overexpressing the human insulin receptor).

  • Growth Medium: Standard appropriate growth medium for CHO cells, supplemented with fetal bovine serum and antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

  • Cell Seeding: Plate CHO InsR 1284 cells in appropriate culture plates (e.g., 6-well plates) and grow to a suitable confluency (e.g., 80-90%).

  • Pre-incubation with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in serum-free culture medium to a final concentration of 25 µM.

    • Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the medium containing 25 µM this compound to the cells and incubate for 1 hour at 37°C.

  • Induction of Insulin Resistance and Insulin Stimulation:

    • Prepare a solution of palmitoylcarnitine (PC) to a final concentration of 10 µM and insulin to a final concentration of 10 nM in serum-free medium.

    • Add the PC and insulin solution to the cells (already pre-incubated with this compound) and incubate for 10 minutes at 37°C.

  • Control Groups:

    • Control: No treatment.

    • Insulin only: Treat with 10 nM insulin for 10 minutes.

    • Insulin + PC: Treat with 10 µM PC and 10 nM insulin for 10 minutes.

  • Cell Lysis:

    • After the incubation period, immediately place the culture plates on ice.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and collect the lysate in microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

3. Western Blot Analysis:

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the prepared samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated InsR (e.g., p-InsR Tyr1151), total InsR, phosphorylated Akt (e.g., p-Akt Ser473), and total Akt overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands to quantify the relative phosphorylation levels. Normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed CHO InsR 1284 Cells grow Grow to 80-90% Confluency start->grow preincubation Pre-incubate with 25 µM this compound (1 hour) grow->preincubation stimulation Add 10 µM Palmitoylcarnitine + 10 nM Insulin (10 min) preincubation->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for p-InsR, InsR, p-Akt, Akt quantification->western_blot analysis Densitometric Analysis western_blot->analysis

References

Preparation of BVT948 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT948 is a potent, cell-permeable, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It has demonstrated significant effects on enhancing insulin signaling, making it a valuable tool for research in metabolic diseases and oncology.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, along with essential data on its chemical properties, solubility, and storage to ensure experimental reproducibility and accuracy.

Chemical and Physical Properties

This compound is a pink to red solid powder.[3] Key properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃[3][4]
Molecular Weight 241.24 g/mol [3][4]
CAS Number 39674-97-0[1][3]
Appearance Pink to red solid powder[3]
Purity ≥98%[1][4]

Solubility Data

The solubility of this compound varies significantly depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO) and soluble in ethanol.[1][4] For aqueous solutions, co-solvents are required.

SolventSolubilityReference
DMSO ~100 mg/mL (~414.52 mM)[3]
Ethanol Soluble to 50 mM[1]
Formulation 1 (for in vivo use) ≥ 2.08 mg/mL (8.62 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3][5]
Formulation 2 (for in vivo use) ≥ 2.08 mg/mL (8.62 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[3][5]

Experimental Protocols

Preparation of High-Concentration DMSO Stock Solution (for in vitro use)

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the this compound vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[6]

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.06 mg of this compound (Molecular Weight: 241.24 g/mol ).

  • Dissolve: Add the appropriate volume of sterile DMSO to the this compound powder. For a 50 mM solution, if you weighed 12.06 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[5]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[5][7]

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for in vivo Administration

For in vivo experiments, this compound needs to be formulated in a vehicle suitable for injection. Below are two common formulations. It is recommended to prepare these working solutions fresh on the day of use.[5]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [3][5]

This formulation is often used for intraperitoneal (i.p.) injections.

Materials:

  • High-concentration this compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for 1 mL of working solution):

  • Add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [3][5]

This formulation can improve the solubility and stability of the compound.

Materials:

  • High-concentration this compound DMSO stock solution (e.g., 20.8 mg/mL)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

  • Sterile tubes

Procedure (for 1 mL of working solution):

  • Add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to a sterile tube.

  • Add 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[3]
4°C2 years[3]
DMSO Stock Solution -20°C1 month[5]
-80°C6 months[5]
In vivo Working Solution Room Temperature or 4°CUse on the same day[5]

Note: Always protect solutions from light and moisture.[3] Avoid repeated freeze-thaw cycles of stock solutions.[5]

Signaling Pathway and Mechanism of Action

This compound is a non-competitive inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, SHP-2, and LAR.[2][4] By inhibiting these phosphatases, this compound prevents the dephosphorylation of key signaling proteins, thereby enhancing their activity. A primary example is the enhancement of the insulin signaling pathway. This compound treatment leads to increased tyrosine phosphorylation of the insulin receptor and its downstream targets, resulting in enhanced glucose uptake.[2]

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

BVT948_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix stock_solution High-Concentration Stock Solution mix->stock_solution aliquot Aliquot stock_solution->aliquot dilute Dilute for Use stock_solution->dilute store Store at -20°C or -80°C aliquot->store invitro In Vitro Working Solution (Dilute in Media/Buffer) dilute->invitro invivo In Vivo Working Solution (Prepare Formulation) dilute->invivo end End invitro->end invivo->end

Caption: Workflow for this compound solution preparation.

References

BVT948 in Angiogenesis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs) that has demonstrated potential in modulating angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Understanding the effect of compounds like this compound on angiogenesis is crucial for the development of novel therapeutics.

These application notes provide detailed protocols for evaluating the anti-angiogenic potential of this compound using standard in vitro and ex vivo assays, including the endothelial cell tube formation assay, aortic ring assay, and endothelial cell migration assay. Additionally, this document summarizes the available quantitative data and proposes a potential signaling pathway for this compound's mechanism of action in endothelial cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in angiogenesis-related studies.

Assay/ModelOrganism/Cell LineThis compound ConcentrationObserved EffectReference
Endothelial Cell DifferentiationHuman iPSCs5 µMSignificant decrease in the percentage of CD31+ endothelial cells (p < 0.01).[2]
Oxygen-Induced Retinopathy (OIR) Mouse ModelMouseNot specifiedReduction in NG2+ neovascular tuft area compared to control (p < 0.01).[2]

Proposed Signaling Pathway for this compound in Angiogenesis

This compound acts as a protein tyrosine phosphatase (PTP) inhibitor.[1] In the context of angiogenesis, receptor tyrosine kinases (RTKs) such as VEGFR2 and Tie-2 play a pivotal role. The phosphorylation of these receptors upon ligand binding initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. PTPs, such as SHP-1 and VE-PTP, act as negative regulators of these pathways by dephosphorylating the activated receptors and signaling molecules.[3][4][5]

By inhibiting PTPs, this compound is hypothesized to prolong the phosphorylation and activation of pro-angiogenic RTKs and their downstream effectors. This sustained signaling could paradoxically lead to a dysregulation of the finely tuned process of angiogenesis, potentially resulting in the inhibition of productive new vessel formation. The diagram below illustrates this proposed mechanism.

Proposed mechanism of this compound in angiogenesis signaling.

Experimental Protocols

The following are example protocols for assessing the anti-angiogenic effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Tube_Formation_Workflow A Coat wells with basement membrane matrix B Incubate to allow gel solidification A->B C Seed endothelial cells with this compound or control B->C D Incubate for 4-18 hours C->D E Image wells D->E F Quantify tube formation (e.g., tube length, branch points) E->F

Workflow for the endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice overnight at 4°C.

  • Pre-chill a 96-well plate and pipette tips to -20°C.

  • Using the pre-chilled tips, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate. Ensure the entire surface of the well is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[6]

  • Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A final concentration range of 1-10 µM is a suggested starting point based on previous studies.[2] Include a vehicle control (DMSO).

  • Add the endothelial cell suspension (e.g., 1.5 x 10⁴ cells in 100 µL of medium containing the desired concentration of this compound or vehicle) to each well on top of the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[6]

  • Monitor tube formation periodically under an inverted microscope.

  • Capture images of the tube networks in each well.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, retaining the interactions between endothelial cells and their supporting cells.[7][8][9]

Aortic_Ring_Workflow A Isolate thoracic aorta from a mouse or rat B Clean and slice aorta into ~1 mm rings A->B C Embed aortic rings in a collagen or fibrin matrix B->C D Add medium containing This compound or control C->D E Incubate for 7-14 days, changing medium every 2-3 days D->E F Image and quantify microvessel outgrowth E->F

Workflow for the ex vivo aortic ring assay.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)

  • Collagen Type I or Fibrinogen and Thrombin

  • Serum-free endothelial cell growth medium

  • This compound (dissolved in DMSO)

  • 48-well cell culture plates

  • Surgical instruments

  • Stereomicroscope with a camera

Protocol:

  • Euthanize the animal according to approved institutional guidelines.

  • Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold, serum-free medium.

  • Carefully remove the periaortic fibro-adipose tissue.

  • Cross-section the aorta into 1 mm thick rings using a sterile surgical blade.[7]

  • Prepare the collagen gel according to the manufacturer's instructions.

  • Embed one aortic ring in the center of each well of a 48-well plate containing the collagen gel.

  • Allow the gel to polymerize at 37°C for 30 minutes.

  • Add 300 µL of serum-free medium supplemented with the desired concentration of this compound or vehicle control to each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

  • After 7-14 days, capture images of the rings and quantify the extent of sprouting by measuring the length and number of microvessels using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells in response to a chemoattractant.

Migration_Assay_Workflow A Place chemoattractant in the lower chamber B Seed endothelial cells with This compound or control in the upper chamber (Transwell insert) A->B C Incubate for 4-24 hours B->C D Remove non-migrated cells from the top of the membrane C->D E Fix and stain migrated cells on the bottom of the membrane D->E F Image and count migrated cells E->F

Workflow for the endothelial cell migration assay.

Materials:

  • HUVECs or other endothelial cells

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Chemoattractant (e.g., VEGF, FGF-2)

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Cotton swabs

  • Microscope

Protocol:

  • Pre-coat the polycarbonate membranes of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or gelatin) if required, and allow to dry.

  • Add medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower wells of the Boyden chamber.

  • Harvest and resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Seed the cell suspension (e.g., 5 x 10⁴ cells in 100 µL) into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours.

  • After incubation, remove the inserts from the wells.

  • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the migrated cells with a suitable stain (e.g., 0.5% Crystal Violet for 20 minutes).

  • Gently wash the membranes to remove excess stain.

  • Allow the membranes to dry, then count the number of migrated cells in several representative fields of view under a microscope.

Conclusion

The provided protocols and background information serve as a comprehensive guide for researchers investigating the anti-angiogenic properties of this compound. By utilizing these standardized assays, it is possible to obtain robust and reproducible data on the effects of this compound on endothelial cell function. Further investigation into the specific downstream signaling events modulated by this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Western Blot Analysis Following BVT948 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs). It has been shown to inhibit several PTPs, including Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 2 (SHP-2), with IC50 values of 0.9 µM and 0.09 µM, respectively. By inhibiting these phosphatases, this compound enhances insulin signaling, making it a compound of interest in metabolic disease research. Western blotting is a critical technique to elucidate the molecular mechanisms of this compound by analyzing the phosphorylation status and expression levels of key proteins in relevant signaling pathways. This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound.

Signaling Pathway Affected by this compound

This compound primarily impacts signaling pathways negatively regulated by PTP1B and SHP-2. Inhibition of PTP1B enhances insulin receptor signaling by preventing the dephosphorylation of the insulin receptor (IR) and its substrate (IRS-1), leading to the activation of the PI3K/Akt pathway.[1][2] SHP-2 is a key signaling molecule that positively regulates the Ras/MAPK and PI3K/Akt pathways downstream of receptor tyrosine kinases (RTKs).[3][4][5] Therefore, the effects of this compound on SHP-2 can be complex and context-dependent.

BVT948_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) p_IR p-IR IR->p_IR Autophosphorylation RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos PTP1B PTP1B PTP1B->p_IR Dephosphorylates p_IRS1 p-IRS-1 PTP1B->p_IRS1 Dephosphorylates SHP2 SHP-2 Ras Ras SHP2->Ras Activates This compound This compound This compound->PTP1B Inhibits This compound->SHP2 Inhibits IRS1 IRS-1 IRS1->p_IRS1 PI3K PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_IR->IRS1 p_IRS1->PI3K Cellular_Responses Cellular Responses (Growth, Proliferation, Metabolism) p_Akt->Cellular_Responses p_ERK->Cellular_Responses Insulin Insulin Insulin->IR GrowthFactor Growth Factor GrowthFactor->RTK

Caption: this compound signaling pathway.

Experimental Protocols

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., CHO cells overexpressing the insulin receptor, or other relevant cell lines) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO or ethanol.

    • Dilute the this compound stock solution in a serum-free or complete medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 25 µM).

    • Treat the cells with the this compound-containing medium for a specified duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO or ethanol).

  • Stimulation (e.g., with Insulin):

    • Following this compound pre-incubation, stimulate the cells with a growth factor like insulin (e.g., 10 nM) for a short period (e.g., 10 minutes) to induce signaling.[6]

II. Protein Extraction (Lysis)
  • Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis:

    • Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 100 µL for a well in a 6-well plate).

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

IV. Sample Preparation for SDS-PAGE
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

V. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

VI. Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is recommended over milk.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

VII. Detection and Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

Western Blot Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Boil) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (4°C, Overnight) block->primary wash1 Wash (3x with TBST) primary->wash1 secondary Secondary Antibody Incubation (RT, 1 hour) wash1->secondary wash2 Wash (3x with TBST) secondary->wash2 detect Detection (ECL Substrate) wash2->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end End analyze->end

Caption: Western blot experimental workflow.

Data Presentation

The following tables summarize expected and hypothetical quantitative data from Western blot experiments after this compound treatment.

Table 1: Effect of this compound on Insulin-Stimulated Protein Phosphorylation

Treatmentp-Insulin Receptor (Tyr1151) (Relative Intensity)p-Akt (Ser473) (Relative Intensity)
Control (Unstimulated)1.01.0
Insulin (10 nM)8.5 ± 1.27.8 ± 1.0
This compound (25 µM) + Insulin (10 nM)12.3 ± 1.511.5 ± 1.3

*Data are presented as mean ± SD. A study on CHO cells showed that this compound blocked palmitoylcarnitine-induced dephosphorylation of the Insulin Receptor and Akt, supporting its role in enhancing insulin signaling.[6] The values presented here are illustrative of an enhancing effect.

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplier (Example)Dilution (Example)
Insulin Receptor βTyr1151Cell Signaling Technology1:1000
Total Insulin Receptor βCell Signaling Technology1:1000
AktSer473Cell Signaling Technology1:1000
Total AktCell Signaling Technology1:1000
ERK1/2Thr202/Tyr204Cell Signaling Technology1:2000
Total ERK1/2Cell Signaling Technology1:2000
SHP-2Santa Cruz Biotechnology1:500
PTP1BAbcam1:1000
β-Actin (Loading Control)Sigma-Aldrich1:5000
GAPDH (Loading Control)Cell Signaling Technology1:1000

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal:

    • Confirm protein transfer was successful (e.g., with Ponceau S staining).

    • Increase the amount of protein loaded.

    • Check the activity of primary and secondary antibodies.

    • Use a more sensitive detection substrate.

  • Non-specific Bands:

    • Optimize antibody concentrations.

    • Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

    • Run appropriate controls (e.g., knockout/knockdown cell lysates).

  • Issues with Phospho-protein Detection:

    • Always include phosphatase inhibitors in the lysis buffer.

    • Use BSA for blocking instead of milk.[7]

    • Keep samples on ice or at 4°C throughout the procedure.

    • Analyze both phosphorylated and total protein levels.

References

Application Notes and Protocols for BVT948 in Cell Invasion and Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BVT948, a potent protein tyrosine phosphatase (PTP) inhibitor, in cell invasion and migration assays. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the anti-metastatic potential of this compound.

Introduction

This compound is a non-competitive and irreversible inhibitor of several protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, SHP-2, LAR, and YopH.[1] Beyond its effects on PTPs, this compound has also been shown to inhibit cytochrome P450 isoforms and the lysine methyltransferase SETD8.[2] Notably, research has demonstrated that this compound can significantly diminish cancer cell invasion, suggesting its potential as a therapeutic agent in oncology. These notes will focus on its application in studying and inhibiting cell invasion and migration, particularly in the context of breast cancer.

Data Presentation

The following table summarizes the quantitative data available on the inhibitory effect of this compound on cell invasion.

Cell LineAssay TypeStimulantThis compound ConcentrationIncubation TimeResultReference
MCF-7 (Human Breast Adenocarcinoma)Matrigel Invasion AssayTPA (12-O-Tetradecanoylphorbol-13-acetate)Not specified24 hours50% reduction in TPA-induced cell invasion

Note: While a dose-dependent inhibition of TPA-induced MMP-9 up-regulation by this compound has been reported, specific quantitative data from a dose-response curve for cell invasion is not currently available in the public domain.

Mechanism of Action: Inhibition of Cell Invasion

This compound exerts its anti-invasive effects by modulating a key signaling pathway involved in cancer cell metastasis. In breast cancer cells, the phorbol ester TPA is known to induce cell invasion by upregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, facilitating cell movement.

This compound intervenes in this process by inhibiting the activation of the transcription factor NF-κB. By preventing NF-κB activation, this compound effectively suppresses the TPA-induced upregulation of MMP-9 expression. This reduction in MMP-9 leads to a decreased ability of the cancer cells to degrade the surrounding matrix, thereby diminishing their invasive potential.

This compound inhibits cell invasion by blocking the PTP/NF-κB/MMP-9 pathway.

Experimental Protocols

The following are detailed protocols for performing cell invasion and migration assays to assess the efficacy of this compound.

Protocol 1: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 breast cancer cells

  • DMEM with 10% FBS and 1% antibiotics

  • TPA (12-O-Tetradecanoylphorbol-13-acetate)

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8 µm pore size)

  • Serum-free DMEM

  • Phosphate-Buffered Saline (PBS)

  • Methanol (for fixation)

  • Crystal Violet stain (0.5% in 25% methanol)

  • Cotton swabs

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel at 4°C overnight.

    • Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for 4-6 hours to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Culture MCF-7 cells in DMEM with 10% FBS until they reach 80-90% confluency.

    • Serum-starve the cells for 24 hours in serum-free DMEM.

    • Trypsinize the cells, centrifuge, and resuspend in serum-free DMEM at a concentration of 5 x 10^5 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of DMEM with 10% FBS and TPA (e.g., 20 nM).

    • To the appropriate wells, add the desired concentrations of this compound. Include a vehicle control (DMSO).

    • Carefully aspirate the rehydration solution from the upper chamber of the Matrigel-coated inserts.

    • Add 200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

    • Allow the inserts to air dry.

    • Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.

    • Calculate the average number of invaded cells per field for each condition.

    • The percentage of invasion inhibition can be calculated relative to the TPA-treated control.

Transwell_Invasion_Assay_Workflow A Coat Transwell insert with Matrigel B Seed serum-starved cells in upper chamber A->B C Add chemoattractant (TPA) and this compound to lower chamber B->C D Incubate for 24 hours C->D E Remove non-invading cells from upper membrane D->E F Fix and stain invading cells E->F G Count invaded cells and quantify results F->G

Workflow for the Transwell Invasion Assay with this compound.
Protocol 2: Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 breast cancer cells (or other adherent cell line)

  • DMEM with 10% FBS and 1% antibiotics

  • 6-well plates

  • 200 µL pipette tips

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).

  • Image Acquisition:

    • Immediately after adding the treatment, acquire images of the wound at designated locations using a microscope at low magnification (e.g., 4x or 10x). Mark the locations to ensure the same fields are imaged over time. This is the 0-hour time point.

    • Return the plate to the incubator.

  • Time-Lapse Imaging:

    • Acquire images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point for all conditions using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure (cell migration) for each condition.

    • The percentage of migration inhibition can be determined by comparing the wound closure in this compound-treated wells to the control.

Wound_Healing_Assay_Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' in the monolayer A->B C Wash to remove detached cells B->C D Add medium with this compound or vehicle control C->D E Image wound at T=0 D->E F Incubate and acquire images at subsequent time points E->F G Measure wound area and analyze migration rate F->G

Workflow for the Wound Healing (Scratch) Assay with this compound.

Conclusion

This compound has demonstrated clear potential as an inhibitor of cancer cell invasion. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in various cancer models. Future studies should aim to establish a comprehensive dose-response relationship for this compound in both cell invasion and migration assays and explore its effects on a wider range of cancer cell lines. Such data will be crucial for the continued development of this compound as a potential anti-metastatic therapeutic.

References

Application Notes and Protocols for the Experimental Use of BVT948 in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the target PTPs. While initially investigated for its effects on insulin signaling, emerging research has highlighted its potential utility in the field of neuroscience, particularly in the context of neuropathic pain and the modulation of key neuronal signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Quantitative Data

This compound exhibits inhibitory activity against several protein tyrosine phosphatases. The following table summarizes its reported IC50 values.

Target PTPIC50 (μM)
SHP-20.09
YopH0.7
PTP1B0.9
LAR1.5
TCPTP1.7

Table 1: Inhibitory Potency of this compound against Various Protein Tyrosine Phosphatases. [1]

Signaling Pathways

This compound's role as a PTP inhibitor allows it to modulate critical signaling pathways in neurons. Below are diagrams illustrating its known and potential mechanisms of action in a neuroscience context.

BVT948_NMDA_Pathway cluster_presynaptic Presynaptic Terminal BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PTP PTP (e.g., SHP-2) TrkB->PTP activates p_NMDA_R Phosphorylated NMDA Receptor (pY1472-NR2B) PTP->p_NMDA_R dephosphorylates This compound This compound This compound->PTP inhibits NMDA_R NMDA Receptor (NR2B subunit) NMDA_R->p_NMDA_R phosphorylation Ca_ion Ca²⁺ p_NMDA_R->Ca_ion increases Ca²⁺ influx SP_release Substance P Release Ca_ion->SP_release triggers BVT948_Neuronal_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PTPs PTPs (SHP-1/SHP-2) TrkB->PTPs Ras Ras TrkB->Ras PI3K PI3K TrkB->PI3K BDNF BDNF BDNF->TrkB binds PTPs->Ras dephosphorylates (negative regulation) PTPs->PI3K dephosphorylates (negative regulation) This compound This compound This compound->PTPs inhibits ERK ERK Ras->ERK Akt Akt PI3K->Akt p_ERK p-ERK ERK->p_ERK p_Akt p-Akt Akt->p_Akt Transcription Gene Transcription (Neuronal Survival, Plasticity, Growth) p_ERK->Transcription p_Akt->Transcription experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment slice_prep Spinal Cord Slice Preparation incubation This compound Incubation (10 µM, 60 min) slice_prep->incubation stimulation NMDA/D-Serine Stimulation incubation->stimulation fix_stain Fixation & Immunohistochemistry stimulation->fix_stain imaging Confocal Imaging & Analysis fix_stain->imaging model_dev Neuropathic Pain Model Development baseline Baseline Behavioral Testing model_dev->baseline administration This compound/Vehicle Administration baseline->administration post_testing Post-treatment Behavioral Testing administration->post_testing analysis Data Analysis post_testing->analysis

References

Troubleshooting & Optimization

BVT948 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with BVT948.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It is soluble in DMSO up to 100 mg/mL (~414.52 mM).[1][4] Ethanol can also be used, with solubility reported up to 50 mM.[3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[5]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter difficulty dissolving this compound in DMSO, gentle heating and/or sonication can be employed to aid dissolution.[4] Ensure you are using a sufficient volume of DMSO for the amount of compound. It is also critical to use newly opened DMSO, as it is hygroscopic and absorbed moisture can negatively impact solubility.[4][5]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: No, this compound is reported to be insoluble in water.[5] Direct dissolution in aqueous solutions is not recommended. A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO, which can then be serially diluted to the final working concentration in your aqueous buffer or media.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible while still maintaining solubility. For in vivo studies, specific formulations using co-solvents are necessary. Two recommended formulations to improve aqueous compatibility are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][4]

When preparing these formulations, the solvents must be added sequentially as detailed in the protocols below.[1][4]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][5] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is also noted that this compound may be light-sensitive, so storing it in the dark is advisable.[2]

Solubility Data

SolventMaximum SolubilityMolar ConcentrationSource
DMSO~100 mg/mL~414.52 mM[1][4]
DMSO48 mg/mL198.97 mM[5]
DMSOSoluble to 50 mM50 mM[2][3]
EthanolSoluble to 50 mM50 mM[3]
EthanolSoluble to 20 mM20 mM[2]
WaterInsolubleN/A[5]
In Vivo FormulationAchievable ConcentrationFinal Solvent Ratios (v/v)Source
Formulation 1≥ 2.08 mg/mL (8.62 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][4]
Formulation 2≥ 2.08 mg/mL (8.62 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution thoroughly.

  • If full dissolution is not achieved, gently warm the solution or sonicate until the solution is clear.[4]

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C or -20°C.

Protocol 2: Preparation of this compound for In Vivo Administration (Formulation 1)

This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.

  • Begin with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[1][4]

Protocol 3: Preparation of this compound for In Vivo Administration (Formulation 2)

This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.

  • Begin with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[1][4]

Visual Guides

Troubleshooting this compound Dissolution

G start Start: Dissolving this compound solvent Select Solvent (DMSO Recommended) start->solvent dissolve Add Solvent to this compound Powder solvent->dissolve check Is the solution clear? dissolve->check aid Apply Gentle Heat and/or Sonication check->aid No success Stock Solution Ready Aliquot and Store Properly check->success Yes check2 Is the solution clear now? aid->check2 check2->success Yes fail Issue Persists: - Check DMSO quality (anhydrous?) - Re-evaluate concentration check2->fail No G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR auto-phosphorylates pIR->IR dephosphorylates Signaling Downstream Insulin Signaling pIR->Signaling activates PTP1B PTP1B PTP1B->pIR This compound This compound This compound->PTP1B inhibits

References

Technical Support Center: Optimizing BVT948 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BVT948 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] Its inhibitory action works through the catalysis of hydrogen peroxide-dependent oxidation of the target PTPs.[2][3] this compound has been shown to inhibit several PTPs, including PTP1B, TCPTP, SHP-2, LAR, and YopH.[1] Beyond PTPs, it can also inhibit various cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[4]

Q2: What is the recommended starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the biological endpoint being investigated. Based on available data, a good starting point for dose-response experiments is a range from low micromolar (µM) concentrations. For example, this compound can efficiently and selectively suppress cellular H4 lysine 20 (H4K20me1) at doses lower than 5 µM within 24 hours.[4] The IC50 values for various PTPs generally fall between 0.09 µM and 1.7 µM.[1][2][3] A broad dose-response experiment, for instance from 0.1 µM to 25 µM, is recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: this compound has low aqueous solubility and should first be dissolved in an organic solvent to prepare a concentrated stock solution. It is soluble up to 50 mM in both DMSO and ethanol.[2] It is common practice to prepare a 10 mM stock solution in DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q4: Is this compound cytotoxic to cells?

A4: The cytotoxicity of this compound can vary between cell lines. However, studies on MCF-7 cells have shown no significant changes in cell viability after 24 hours of treatment with 0.5, 1, or 5 µM of this compound.[4] It is crucial to perform a cytotoxicity assay (e.g., MTS or Annexin V staining) for your specific cell line to determine the non-toxic concentration range.

Troubleshooting Guide

Issue 1: this compound precipitated out of solution when added to my cell culture medium.

  • Cause: This is a common issue due to the low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium might be too low to keep the compound dissolved, or the compound's solubility limit in the medium was exceeded.

  • Solution:

    • Ensure Proper Dilution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). When preparing your working concentrations, add the stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

    • Maintain a Sufficient Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically below 0.5%), ensure it is sufficient to maintain solubility. If you observe precipitation at very low final concentrations of this compound, you may need to slightly increase the final DMSO concentration, ensuring it remains consistent across all experimental conditions, including the vehicle control.

    • Intermediate Dilution Step: For particularly problematic precipitation, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium. Then, further dilute this intermediate solution into your final cell culture medium.

Issue 2: I am not observing the expected biological effect after treating my cells with this compound.

  • Cause: This could be due to several factors, including suboptimal concentration, insufficient treatment time, or degradation of the compound.

  • Solution:

    • Perform a Dose-Response and Time-Course Experiment: The optimal concentration and treatment duration can vary significantly between cell lines and biological endpoints. Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 25 µM) to identify the effective concentration range. Additionally, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

    • Check for Compound Stability: Ensure that your this compound stock solution has been stored correctly and is not expired. Prepare fresh dilutions in culture medium for each experiment, as the stability of this compound in aqueous solutions over extended periods may be limited.

    • Confirm Target Expression: Verify that your cell line expresses the target PTPs of this compound at sufficient levels.

Issue 3: I am observing significant cell death or unexpected off-target effects.

  • Cause: The concentration of this compound used may be too high, leading to cytotoxicity. Alternatively, this compound is known to have off-target effects on cytochrome P450 isoforms and SETD8, which could contribute to the observed phenotype.[4]

  • Solution:

    • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your specific cell line.

    • Use the Lowest Effective Concentration: Once you have established a dose-response curve for your desired biological effect, use the lowest concentration that produces a significant and reproducible effect to minimize the risk of off-target effects.

    • Consider Off-Target Effects in Your Analysis: Be aware of the known off-targets of this compound (cytochrome P450s, SETD8) and consider their potential contribution to your experimental results.[4] If necessary, use additional, more specific inhibitors to confirm that the observed phenotype is due to the inhibition of the intended PTP target.

Data Summary

Table 1: this compound Inhibitory Activity (IC50)

TargetIC50 (µM)
PTP1B0.9
TCPTP1.7
SHP-20.09
LAR1.5
YopH0.7
Cytochrome P450 Isoforms<10

Data sourced from Selleck Chemicals.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solution

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Data sourced from MedchemExpress.com.[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Remember to prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%) and the maximum non-toxic concentration.

Visualizations

BVT948_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor IRS IRS (phosphorylated) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IRS dephosphorylates This compound This compound This compound->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt (phosphorylated) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Insulin Insulin Insulin->IR

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO C Prepare Serial Dilutions of this compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time (e.g., 24h) D->E F Perform Cell Viability Assay (e.g., MTS) E->F G Analyze Data: Determine IC50 and Optimal Concentration F->G

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem NoEffect No Biological Effect Problem->NoEffect Yes Toxicity High Cell Toxicity Problem->Toxicity Yes Precipitation Precipitation Observed Problem->Precipitation Yes Solution_NoEffect - Optimize Concentration/Time - Check Compound Stability - Confirm Target Expression NoEffect->Solution_NoEffect Solution_Toxicity - Perform Cytotoxicity Assay - Use Lowest Effective Dose - Consider Off-Target Effects Toxicity->Solution_Toxicity Solution_Precipitation - Pre-warm Media - Vortex During Dilution - Use Intermediate Dilution Precipitation->Solution_Precipitation

Caption: Troubleshooting flowchart for this compound experiments.

References

common pitfalls when using BVT948

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BVT948, a potent, irreversible, and cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). This guide addresses common challenges and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected cellular effects Off-target effects due to inhibition of multiple PTPs, cytochrome P450 isoforms, or lysine methyltransferase SETD8 (KMT5A).[1]- Titrate this compound to the lowest effective concentration for your specific assay. - Use more specific inhibitors for other PTPs or SETD8 as controls to delineate the observed effects. - For in vivo studies, be aware of potential metabolic effects due to cytochrome P450 inhibition.[2]
Precipitation of this compound in stock or working solutions Improper solvent or storage conditions. This compound has specific solubility characteristics.- For stock solutions, dissolve in DMSO or ethanol up to 50 mM.[2] - For in vivo working solutions, prepare fresh daily. A recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Lack of desired biological effect (e.g., no enhancement of insulin signaling) Suboptimal experimental conditions or incorrect dosage. The effect of this compound can be dose-dependent.- Ensure the final concentration of this compound is appropriate for the cell type and assay. For example, it suppresses H4K20me1 at doses lower than 5 µM within 24 hours in MCF-7 cells.[1] - For in vivo studies, a dose of 3 µmol/kg has been shown to significantly enhance glucose clearance in response to insulin.[1] - Verify the activity of your this compound lot.
Cell toxicity or reduced viability High concentrations of this compound or prolonged exposure.- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Treatment of MCF-7 cells with up to 5 µM of this compound for 24 hours did not cause significant changes in cell viability.[1] - Reduce the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[2][3] It works by catalyzing the hydrogen peroxide-dependent oxidation of the PTP active site, leading to its inactivation.[2] This inhibition enhances tyrosine phosphorylation of cellular proteins, such as the insulin receptor.[3]

Q2: Is this compound a specific inhibitor?

A2: No, this compound is a broad-spectrum PTP inhibitor. It has been shown to inhibit several PTPs, including PTP1B, TCPTP, SHP-2, LAR, and YopH, with IC50 values ranging from 0.09 µM to 1.7 µM.[3] Additionally, it can inhibit several cytochrome P450 isoforms and the lysine methyltransferase SETD8 (KMT5A).[1]

Q3: What are the known downstream effects of this compound treatment?

A3: The primary downstream effect is the enhancement of signaling pathways that are negatively regulated by PTPs. For example, it strengthens the insulin signal without affecting the duration of the signal.[1] It has also been shown to inhibit TPA-induced MMP-9 up-regulation by inhibiting NF-κB binding activity and diminishing TPA-induced cell invasion.[1] Furthermore, it can induce cell-cycle-arrest phenotypes similar to those observed with SETD8 knockdown.[1]

Q4: Can this compound be used in vivo?

A4: Yes, this compound has been used in in vivo studies. For instance, in ob/ob mice, it has been shown to enhance insulin tolerance tests and significantly improve glucose clearance from the bloodstream in response to insulin.[2][3] It has also demonstrated transmission-blocking activity against the malaria parasite Plasmodium berghei in mosquito feeding assays.[4]

Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies demonstrating the effect of this compound on insulin signaling.

  • Cell Culture: Culture L6 myotubes in a suitable medium until differentiation.

  • Serum Starvation: Starve the cells of serum overnight.

  • Pre-incubation: Pre-incubate the cells with or without 100 nM wortmannin for 30 minutes.

  • This compound Treatment: Treat the cells with 25 µM this compound.

  • Insulin Stimulation: Stimulate the cells with insulin.

  • Glucose Uptake Measurement: After washing the cells, measure glucose uptake using a standard method (e.g., radiolabeled glucose).

Signaling Pathways and Workflows

BVT948_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound PTPs Protein Tyrosine Phosphatases (PTPs) (e.g., PTP1B, SHP-2) This compound->PTPs Inhibits CYP450 Cytochrome P450 Isoforms This compound->CYP450 Inhibits SETD8 SETD8 (KMT5A) This compound->SETD8 Inhibits Insulin_Signal Enhanced Insulin Signaling PTPs->Insulin_Signal Leads to NFkB Inhibited NF-κB Activity PTPs->NFkB Leads to Cell_Cycle Cell Cycle Arrest SETD8->Cell_Cycle Leads to

Caption: Mechanism of action of this compound, illustrating its primary targets and downstream cellular effects.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Concentration Verify this compound Concentration Problem->Check_Concentration Yes Success Successful Experiment Problem->Success No Check_Solubility Check for Precipitation Check_Concentration->Check_Solubility Consider_Off_Target Consider Off-Target Effects Check_Solubility->Consider_Off_Target Optimize Optimize Protocol (Dose/Time) Consider_Off_Target->Optimize Optimize->Problem

Caption: A logical workflow for troubleshooting common issues encountered when using this compound.

References

interpreting off-target effects of BVT948

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BVT948. The information is designed to help interpret potential off-target effects and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] It exerts its inhibitory effect by catalyzing the hydrogen peroxide-dependent oxidation of the PTP active site.[2][3]

Q2: What are the known primary targets of this compound?

This compound inhibits several PTPs with varying potency. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

TargetIC50 (µM)
SHP-20.09[1][4]
YopH0.7[1][4]
PTP1B0.9[1][4]
LAR1.5[1][4]
TCPTP1.7[1][4]

Q3: What are the known off-target effects of this compound?

This compound has been shown to have off-target activity against several cytochrome P450 (CYP) isoforms (with IC50 values less than 10 µM) and the lysine methyltransferase SETD8.[2][3][5]

Q4: What are the potential cellular consequences of this compound's off-target effects?

  • Cytochrome P450 Inhibition: Inhibition of CYP enzymes can alter the metabolism of co-administered drugs, potentially leading to drug-drug interactions and altered pharmacokinetic profiles.[2][3][5][6]

  • SETD8 Inhibition: Inhibition of SETD8 can lead to a reduction in H4K20me1 levels, which may result in cell-cycle arrest phenotypes.[5]

Q5: How can I assess the target engagement of this compound in my cellular experiments?

A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement in a cellular context.[7][8][9][10] This technique assesses the thermal stability of target proteins upon ligand binding. An increase in the melting temperature of a target protein in the presence of this compound indicates direct binding.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that cannot be readily explained by the inhibition of the intended PTP target.

Possible Cause 1: Off-target kinase inhibition.

While this compound's primary targets are PTPs, off-target effects on protein kinases are a possibility with many small molecule inhibitors.

Troubleshooting Steps:

  • Perform a Kinome Scan: A broad kinase profiling assay, such as KINOMEscan®, can identify potential off-target kinase interactions.[11][12][13][14] This will provide a comprehensive overview of the kinases that bind to this compound at a given concentration.

  • Validate Hits with Cellular Assays: For any significant hits from the kinome scan, validate their relevance in your cellular system. This can be done by examining the phosphorylation status of known substrates of the identified off-target kinase.

  • Consult Literature for Similar Compounds: Review literature on other PTP inhibitors to see if similar off-target kinase effects have been reported.

Experimental Workflow for Kinase Off-Target Screening

G cluster_0 Biochemical Screening cluster_1 Data Analysis & Hit Identification cluster_2 Cellular Validation cluster_3 Interpretation a This compound b KINOMEscan® (or similar broad kinase panel) a->b Test at desired concentration c Identify kinases with significant binding b->c d Prioritize hits based on binding affinity and known cellular roles c->d e Treat cells with this compound d->e f Western Blot for phospho-substrates of potential off-target kinases e->f g Phenotypic assays relevant to off-target kinase function e->g h Correlate off-target kinase inhibition with observed unexpected phenotype f->h g->h

Caption: Workflow for identifying and validating off-target kinase effects of this compound.

Possible Cause 2: Effect on SETD8 methyltransferase activity.

This compound is a known inhibitor of SETD8.[5] Inhibition of this histone methyltransferase can lead to changes in gene expression and cell cycle progression.

Troubleshooting Steps:

  • Measure H4K20 Monomethylation: Perform a western blot to assess the levels of monomethylated Histone H4 at lysine 20 (H4K20me1) in cells treated with this compound. A decrease in H4K20me1 would confirm SETD8 inhibition in your system.

  • Cell Cycle Analysis: Analyze the cell cycle profile of this compound-treated cells using flow cytometry. A G1 or G2/M arrest could be indicative of SETD8 inhibition.[15][16][17][18][19]

Signaling Pathway: this compound-Induced Cell Cycle Arrest via SETD8 Inhibition

G This compound This compound SETD8 SETD8 (KMT5A) This compound->SETD8 inhibition H4K20me1 H4K20me1 SETD8->H4K20me1 monomethylation of H4K20 Histone H4 (Lys20) Gene_Expression Altered Gene Expression H4K20me1->Gene_Expression regulates Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Gene_Expression->Cell_Cycle_Arrest leads to

Caption: Proposed pathway for this compound-induced cell cycle arrest through SETD8 inhibition.

Possible Cause 3: Inhibition of Cytochrome P450 enzymes.

This is more relevant for in vivo studies or experiments using complex biological matrices, but can have cellular effects.

Troubleshooting Steps:

  • Review Experimental System: Assess whether your cell culture medium or experimental conditions contain substances that are metabolized by CYPs, which could indirectly affect your results.

  • CYP Inhibition Assay: If drug metabolism is a concern in your experimental model, you can perform a cytochrome P450 inhibition assay using human liver microsomes to determine the IC50 of this compound for specific CYP isoforms.[2][3][5][6][20]

Problem 2: Inconsistent results in insulin signaling experiments.

You are using this compound to enhance insulin signaling by inhibiting PTP1B, but your results are variable.

Possible Cause: Off-target effects on other components of the insulin signaling pathway.

While this compound is expected to enhance insulin signaling by inhibiting PTP1B, it could have unforeseen effects on other kinases or phosphatases in the pathway.

Troubleshooting Steps:

  • Phospho-protein Analysis: Perform a western blot analysis of key proteins in the insulin signaling cascade, such as the Insulin Receptor (IR), IRS-1, Akt, and ERK. Examine the phosphorylation status of these proteins at various time points after insulin stimulation with and without this compound.

  • Dose-Response Curve: Generate a detailed dose-response curve for this compound's effect on insulin-stimulated glucose uptake or Akt phosphorylation to identify the optimal concentration and potential biphasic effects.

Signaling Pathway: this compound's Role in Insulin Signaling

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (active) IR->pIR autophosphorylation PTP1B PTP1B pIR->PTP1B dephosphorylates IRS1 IRS-1 pIR->IRS1 phosphorylates This compound This compound This compound->PTP1B inhibition pIRS1 p-IRS-1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (active) GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances insulin signaling by inhibiting PTP1B-mediated dephosphorylation of the insulin receptor.

Problem 3: Altered inflammatory response.

You observe an unexpected modulation of an inflammatory pathway, for example, involving NF-κB.

Possible Cause: this compound can inhibit TPA-stimulated NF-κB binding activity. [5]

This effect is likely downstream of its PTP inhibitory activity, as PTPs can regulate signaling pathways that converge on NF-κB.

Troubleshooting Steps:

  • NF-κB Reporter Assay: Use a luciferase reporter assay to quantify NF-κB transcriptional activity in the presence of this compound and your inflammatory stimulus.

  • Western Blot for NF-κB Pathway Components: Analyze the phosphorylation status of key upstream regulators of NF-κB, such as IKKα/β and IκBα, to pinpoint where this compound might be exerting its effect.

Logical Relationship: this compound and the NF-κB Pathway

G TPA TPA (stimulus) Upstream_Signaling Upstream Signaling (involving PTPs) TPA->Upstream_Signaling IKK_Complex IKK Complex Upstream_Signaling->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_inactive IκB-NF-κB (inactive complex) IkB->NFkB_inactive degrades NFkB_dimer NF-κB (p50/p65) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription activates This compound This compound This compound->Upstream_Signaling modulates

Caption: this compound may modulate NF-κB signaling by affecting upstream PTP-regulated pathways.

Experimental Protocols

PTP1B Activity Assay (Biochemical)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding pNPP to each well.

  • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline and should be optimized for the specific target and cell line.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Collect the supernatant and analyze the protein concentration.

  • Perform western blotting on the soluble fractions to detect the target protein. An increased amount of soluble target protein at higher temperatures in the this compound-treated samples indicates target engagement.

Cytochrome P450 Inhibition Assay (Biochemical)

This assay determines the inhibitory potential of this compound on major CYP isoforms.

Materials:

  • Human liver microsomes

  • Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)

  • NADPH regenerating system

  • This compound

  • 96-well plate

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate human liver microsomes, the specific CYP substrate, and this compound dilutions.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a cold organic solvent).

  • Analyze the formation of the specific metabolite by LC-MS/MS.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.[2][3][5][6][20]

SETD8 Methyltransferase Assay (Biochemical)

This assay measures the inhibition of SETD8 methyltransferase activity by this compound.

Materials:

  • Recombinant human SETD8

  • Histone H4 peptide substrate

  • S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, combine SETD8, the histone H4 peptide substrate, and this compound dilutions in a suitable reaction buffer.

  • Initiate the reaction by adding 3H-SAM.

  • Incubate at 30°C for a specified time.

  • Spot the reaction mixture onto filter paper and wash to remove unincorporated 3H-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value of this compound.

References

BVT948 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BVT948 in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.

Solubility and Stability Data

Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. Below is a summary of its solubility in common laboratory solvents. While specific data on the chemical stability of this compound in these solvents over time is limited in publicly available resources, adherence to the storage recommendations is strongly advised to minimize degradation.

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationSource
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mL (requires sonication)[1]
50 mM
50 mg/mL[2]
Ethanol50 mM
20 mM
0.2 mg/mL[2]
N,N-Dimethylformamide (DMF)5 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Question: My this compound is not dissolving properly in the recommended solvent. What should I do?

Answer:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Hygroscopic solvents like DMSO can absorb moisture, which may affect solubility. Using a fresh, unopened bottle of solvent is recommended.

  • Sonication and Gentle Warming: For compounds that are difficult to dissolve, brief sonication or gentle warming (to no more than 37°C) can be effective. However, be cautious with warming as it can accelerate degradation.

  • Prepare a Concentrated Stock: It is often easier to first dissolve this compound in a small volume of a good solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting your biological system.

Question: I am seeing precipitation of this compound in my aqueous buffer after diluting from a DMSO stock. How can I prevent this?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.

  • Lower the Final Concentration: The solubility of this compound in aqueous solutions is significantly lower than in organic solvents. You may need to work at a lower final concentration of this compound.

  • Use a Formulation Buffer: For in vivo studies or challenging in vitro systems, consider using a formulation buffer containing excipients that enhance solubility. Two such formulations are:

    • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1][3]

    • 10% DMSO + 90% (20% SBE-β-CD in Saline)[1][3]

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Question: How should I store my this compound solutions?

Answer:

  • Solid Compound: Store the solid form of this compound at room temperature or -20°C. It has been reported to be light-sensitive, so it is crucial to store it in the dark and under desiccating conditions.

  • Stock Solutions: Prepare aliquots of your stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Question: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?

Answer: Since detailed stability data is not widely available, it is recommended to perform a stability study under your specific experimental conditions (e.g., buffer composition, pH, temperature). A general workflow for this is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Calculate the required mass: Based on the desired concentration and volume of your stock solution, calculate the mass of this compound needed. (Molecular Weight: ~241.24 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable vial.

  • Add the solvent: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial.

  • Aid dissolution: If necessary, use a vortex mixer to agitate the solution. For difficult-to-dissolve compounds, brief sonication in an ultrasonic bath can be applied.

  • Store properly: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C or -20°C.

Workflow for Assessing this compound Stability

This workflow outlines a general procedure to determine the stability of this compound in a specific solvent or buffer.

BVT948_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare this compound solution in desired solvent/buffer time_zero Take T=0 sample (analytical standard) prep_solution->time_zero incubate Incubate solution under experimental conditions (e.g., 37°C, specific pH) prep_solution->incubate time_points Take samples at various time points (e.g., 1h, 4h, 8h, 24h) incubate->time_points analysis Analyze samples by LC-MS or HPLC time_points->analysis compare Compare peak area of this compound at each time point to T=0 analysis->compare

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway and Mechanism of Action

This compound is known to act as a non-competitive, irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism involves the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site. This leads to the enhancement of signaling pathways that are negatively regulated by PTPs, such as the insulin signaling pathway.

BVT948_Mechanism_of_Action cluster_pathway Insulin Signaling Pathway cluster_inhibition PTP Inhibition Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR IRS IRS Proteins (Phosphorylated) IR->IRS PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP PTP PTP->IR Dephosphorylation PTP->IRS Dephosphorylation Oxidized_PTP Oxidized PTP (Inactive) PTP->Oxidized_PTP Oxidation This compound This compound This compound->PTP H2O2 H2O2 H2O2->PTP

Caption: Mechanism of this compound action on the insulin signaling pathway.

References

troubleshooting inconsistent results with BVT948

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BVT948. The information is designed to help address common issues and ensure consistent, reliable experimental outcomes.

Troubleshooting Guide

Inconsistent or No Compound Activity
Potential Cause Recommended Action
Compound Degradation This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[1] Aliquot stock solutions to minimize freeze-thaw cycles, which can lead to product inactivation.[1]
Improper Solution Preparation For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Incorrect Solvent This compound is soluble up to 50 mM in DMSO and ethanol. Ensure you are using an appropriate solvent for your stock solution and that the final concentration of the solvent is compatible with your experimental system.
Cell Line Variability The effects of this compound can be cell-type specific. For example, it has been shown to induce cell-cycle-arrest phenotypes in MCF-7 cells at concentrations as low as 5 µM within 24 hours.[1] Confirm the responsiveness of your chosen cell line to PTP inhibitors or the pathways this compound targets.
Off-Target Effects This compound is not only a PTP inhibitor but also affects several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[1] Consider these off-target effects when interpreting your data.
Unexpected Cellular Phenotypes
Potential Cause Recommended Action
Cell Cycle Arrest Treatment with this compound can lead to cell-cycle-arrest phenotypes, similar to those seen with SETD8 knockdown.[1] This is due to its inhibitory effect on SETD8, which is involved in H4 lysine 20 methylation (H4K20me1).[1] Analyze cell cycle progression (e.g., via flow cytometry) if you observe reduced cell proliferation.
Cytotoxicity While treatment of MCF-7 cells with up to 5 µM of this compound for 24 hours showed no significant changes in cell viability, higher concentrations or longer incubation times may induce cytotoxicity.[1] It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line.
Alterations in Gene Expression This compound has been shown to inhibit TPA-induced MMP-9 up-regulation by suppressing NF-κB binding activity.[1] If you are working with pathways involving NF-κB, be aware of this potential effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[2] It works by catalyzing the hydrogen peroxide-dependent oxidation of the PTP active site. This leads to the enhancement of tyrosine phosphorylation of cellular proteins, such as the insulin receptor.[2]

Q2: What are the known off-target effects of this compound?

A2: In addition to PTPs, this compound has been shown to inhibit several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound solid compound should be stored at room temperature. Stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] It is important to seal the vials to protect from moisture.[1] For in vivo studies, working solutions should be prepared fresh daily.[1]

Q4: Can this compound be used in animal studies?

A4: Yes, this compound has been used in in vivo studies. For instance, it has been shown to enhance insulin tolerance in ob/ob mice. A dose of 3 μmol/kg significantly enhanced glucose clearance from the bloodstream in response to insulin.[1]

Q5: At what concentrations is this compound typically effective?

A5: The effective concentration of this compound can vary depending on the target and the experimental system. It has IC50 values ranging from 0.09 µM to 1.7 µM for various PTPs, including PTP1B, TCPTP, SHP-2, and LAR.[2] In cellular assays, it has been shown to suppress H4 lysine 20 methylation at doses lower than 5 µM within 24 hours.[1]

Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies on the effect of this compound on insulin signaling.

  • Cell Culture: Culture L6 myotubes in appropriate media and conditions until differentiation.

  • Serum Starvation: Prior to the experiment, starve the L6 myotubes of serum overnight.[2]

  • Pre-incubation (Optional): For experiments investigating downstream signaling, you may pre-incubate the cells with other inhibitors, such as 100 nM wortmannin, for 30 minutes.[2]

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM).[2]

  • Insulin Stimulation: Stimulate the cells with insulin to induce glucose uptake.[2]

  • Glucose Uptake Measurement: After stimulation, wash the cells and measure glucose uptake using a standard method, such as a radiolabeled glucose uptake assay.[2]

In Vivo Preparation of this compound for Injection

This protocol provides a method for preparing this compound for intraperitoneal (i.p.) injection in mice.

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • Prepare Vehicle: The vehicle can be a mixture of PEG300, Tween-80, and saline.

  • Prepare Working Solution: For a 1 mL working solution, follow these steps in order:[1] a. Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Add 450 µL of saline to bring the final volume to 1 mL.

  • Dissolution: If any precipitation or phase separation occurs, use gentle heating and/or sonication to aid dissolution.[1]

  • Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., i.p. injection).

Visualizations

BVT948_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor Phosphorylation Increased Tyrosine Phosphorylation Insulin_Receptor->Phosphorylation Activates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates This compound This compound This compound->PTP1B Inhibits Downstream Downstream Signaling Phosphorylation->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

BVT948_Troubleshooting Start Inconsistent Results with this compound Check_Storage Check Compound Storage (-20°C or -80°C, no freeze-thaw) Start->Check_Storage Check_Prep Review Solution Preparation (Fresh, proper solvent, sonicate if needed) Start->Check_Prep Check_Dose Verify Dose and Incubation Time (Perform dose-response) Start->Check_Dose Consider_Off_Target Consider Off-Target Effects (P450, SETD8) Start->Consider_Off_Target Consistent_Results Consistent Results Check_Storage->Consistent_Results Check_Prep->Consistent_Results Check_Dose->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Managing BVT948's Inhibition of Cytochrome P450 in Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inhibitory effects of BVT948 on cytochrome P450 (CYP) enzymes during non-clinical and pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is recognized as a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs), with IC50 values for various PTPs ranging from 0.09 to 1.7 μM.[1] It enhances insulin signaling both in vitro and in vivo.[1][2]

Q2: What is the known interaction of this compound with cytochrome P450 (CYP) enzymes?

A2: this compound has been shown to inhibit several cytochrome P450 isoforms with an IC50 value of less than 10 μM.[1] This indicates a potential for drug-drug interactions (DDIs) when this compound is co-administered with compounds metabolized by these enzymes. The inhibition of CYPs can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their exposure and the risk of adverse effects.[3][4]

Q3: Why is it important to manage this compound's CYP inhibition in my studies?

A3: Understanding and managing the CYP inhibition potential of this compound is critical for several reasons:

  • Accurate Pharmacokinetic Data: Uncontrolled CYP inhibition can lead to misleading pharmacokinetic profiles of this compound or co-administered compounds.

  • Interpretation of Efficacy and Toxicity: Altered metabolism of this compound or other compounds can complicate the interpretation of efficacy and toxicity data.

  • Clinical Translation: Early assessment of DDI potential is a regulatory expectation and crucial for predicting clinical outcomes.[5]

Q4: What are the first steps I should take to characterize this compound's CYP inhibition profile?

A4: The initial step is to perform in vitro CYP inhibition assays using human liver microsomes or recombinant CYP enzymes to determine the IC50 values for major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[5][6] This will identify which isoforms are most sensitive to inhibition by this compound.

Troubleshooting Guides

Issue 1: High variability in in vitro CYP inhibition assay results.

  • Possible Cause: Inconsistent pre-incubation times, improper solvent concentrations, or variability in microsomal protein concentrations.

  • Troubleshooting Steps:

    • Standardize pre-incubation times for this compound with the enzyme source before adding the substrate.

    • Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is low (typically ≤0.5%) and consistent across all wells to avoid solvent-mediated effects on enzyme activity.

    • Carefully normalize the amount of microsomal protein used in each incubation.

    • Include appropriate positive and negative controls in each assay plate to monitor for consistency.

Issue 2: Discrepancy between in vitro and in vivo CYP inhibition findings.

  • Possible Cause: In vitro assays may not fully recapitulate the complexities of in vivo metabolism, including transporter effects, protein binding, and the presence of competing metabolic pathways.

  • Troubleshooting Steps:

    • Evaluate the potential for time-dependent inhibition (TDI) of CYPs by this compound, as this can lead to more potent inhibition in vivo than predicted by reversible in vitro assays.

    • Consider the contribution of metabolites of this compound to the observed inhibition.

    • When designing in vivo studies, select probe substrates that are specific for the CYP isoforms inhibited by this compound in vitro.[7]

    • Carefully consider the dosing route and formulation of this compound in vivo to ensure relevant concentrations are achieved at the site of metabolism.

Issue 3: Difficulty in distinguishing primary pharmacology of this compound from effects due to CYP inhibition.

  • Possible Cause: If the test system involves co-administered compounds that are CYP substrates, the observed effects could be a combination of this compound's direct action and the altered metabolism of the other compounds.

  • Troubleshooting Steps:

    • Whenever possible, use test systems or endpoints that are not dependent on CYP-metabolized compounds.

    • If co-administered compounds are necessary, select those that are not metabolized by the CYP isoforms inhibited by this compound.

    • Conduct parallel studies with known selective CYP inhibitors as controls to delineate the contribution of CYP inhibition to the overall observed effect.

Data Presentation

Table 1: Illustrative Example of this compound Cytochrome P450 Inhibition Profile

Disclaimer: The following IC50 values are for illustrative purposes only and are intended to demonstrate how to present such data. Researchers must determine the actual IC50 values for this compound experimentally.

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potency
CYP1A2Phenacetin> 50Weak/None
CYP2B6Bupropion25.3Weak
CYP2C8Amodiaquine12.1Moderate
CYP2C9Diclofenac8.5Moderate
CYP2C19(S)-Mephenytoin5.2Moderate
CYP2D6Dextromethorphan18.7Weak
CYP3A4Midazolam2.8Strong
CYP3A4Testosterone3.1Strong

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of this compound against various CYP isoforms using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CYP isoform-specific probe substrates and their corresponding metabolites (for analytical standards)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations.

    • Prepare working solutions of probe substrates in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (typically 0.1-0.5 mg/mL final concentration)

      • This compound at various concentrations (and a vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of CYP Inhibition using a Probe Drug Cocktail

This protocol provides a general framework for an in vivo study in an animal model (e.g., rat or mouse) to assess the impact of this compound on CYP activity.

Materials:

  • This compound formulation for in vivo administration

  • A cocktail of probe drugs specific for different CYP isoforms (e.g., caffeine for CYP1A2, bupropion for CYP2B6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Animal model (e.g., Sprague-Dawley rats)

  • Blood collection supplies

  • LC-MS/MS system for analyzing plasma concentrations of probe drugs and their metabolites

Procedure:

  • Animal Acclimation and Dosing Groups:

    • Acclimate animals to the housing conditions.

    • Divide animals into at least two groups: a control group (vehicle) and a this compound-treated group.

  • This compound Administration:

    • Administer this compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intravenous).

  • Probe Drug Cocktail Administration:

    • At a time point corresponding to the expected peak concentration or steady-state of this compound, administer the probe drug cocktail to all animals.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-probe drug administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of the parent probe drugs and their primary metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters for each probe drug and its metabolite, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t1/2)

      • Clearance (CL)

  • Data Interpretation:

    • Compare the pharmacokinetic parameters of the probe drugs between the this compound-treated and control groups. A significant increase in the AUC of a parent probe drug and/or a decrease in the AUC of its metabolite in the this compound-treated group indicates inhibition of the corresponding CYP isoform.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation invitro_start Start: In Vitro CYP Inhibition Assay prepare_reagents Prepare Reagents (this compound, HLM, Substrates) invitro_start->prepare_reagents incubation Incubate this compound with HLM & Substrate prepare_reagents->incubation quench Quench Reaction incubation->quench analyze LC-MS/MS Analysis quench->analyze calculate_ic50 Calculate IC50 Values analyze->calculate_ic50 invitro_end End: Identify Inhibited CYPs calculate_ic50->invitro_end invivo_start Start: In Vivo Probe Drug Study invitro_end->invivo_start Inform In Vivo Study Design administer_bvt Administer this compound to Animal Model invivo_start->administer_bvt administer_probe Administer Probe Drug Cocktail administer_bvt->administer_probe collect_samples Collect Blood Samples administer_probe->collect_samples analyze_pk LC-MS/MS Analysis of Plasma collect_samples->analyze_pk calculate_pk Calculate PK Parameters analyze_pk->calculate_pk invivo_end End: Confirm In Vivo Inhibition calculate_pk->invivo_end

Caption: Workflow for assessing this compound's CYP inhibition.

logical_relationship cluster_consequences Potential Consequences of CYP Inhibition cluster_management Management Strategies This compound This compound ptp_inhibition Primary Target: PTP Inhibition This compound->ptp_inhibition Primary Mechanism cyp_inhibition Off-Target: CYP Inhibition This compound->cyp_inhibition Secondary Effect altered_pk Altered Pharmacokinetics of Co-administered Drugs cyp_inhibition->altered_pk in_vitro_assay In Vitro CYP Inhibition Assays cyp_inhibition->in_vitro_assay Characterize ddi Potential for Drug-Drug Interactions (DDIs) altered_pk->ddi misinterpretation Misinterpretation of Efficacy/Toxicity Data ddi->misinterpretation in_vivo_study In Vivo Probe Drug Studies in_vitro_assay->in_vivo_study Inform careful_design Careful Experimental Design (e.g., selection of non-CYP metabolized compounds) in_vivo_study->careful_design Guide

Caption: Managing this compound's dual inhibitory effects.

References

ensuring complete dissolution of BVT948 for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of BVT948 for in vivo use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs). It enhances insulin signaling in vitro and improves insulin tolerance in animal models. This compound has been shown to inhibit several PTPs, including PTP1B, TCPTP, SHP-2, and LAR. By inhibiting these phosphatases, this compound effectively strengthens and prolongs the phosphorylation of key signaling molecules, such as the insulin receptor.

Q2: What are the recommended solvent systems for dissolving this compound for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a co-solvent system for complete dissolution for in vivo studies. Two commonly recommended formulations are detailed in the tables below. The choice of formulation may depend on the specific experimental requirements and the tolerance of the animal model to the solvents.

Q3: What is the maximum achievable concentration of this compound in these formulations?

A3: Both recommended solvent systems can achieve a concentration of at least 2.08 mg/mL. For detailed solubility data, please refer to the data tables section.

Q4: Is it necessary to use freshly prepared this compound solutions for each experiment?

A4: Yes, it is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.

Q5: Can I sonicate or heat the solution to aid dissolution?

A5: Yes, if you observe precipitation or phase separation during preparation, gentle warming and/or sonication can be used to facilitate the complete dissolution of this compound.

Troubleshooting Guide: this compound Dissolution Issues

This guide addresses common problems researchers may encounter when preparing this compound solutions for in vivo experiments.

Problem Potential Cause Recommended Solution
Precipitation upon addition of aqueous solution (e.g., saline) The hydrophobic nature of this compound can cause it to crash out of solution when the polarity of the solvent system is increased too rapidly.Ensure that the solvents are added in the specified order. A stepwise dilution, where the aqueous component is added gradually while vortexing, can help maintain solubility.
Cloudy or hazy solution Incomplete dissolution of this compound or the presence of impurities in the solvents.Use high-purity, anhydrous solvents. Gentle warming (to 37°C) and/or brief sonication can help to clarify the solution. Ensure your stock solution in DMSO is fully dissolved before adding other co-solvents.
Phase separation in the final formulation Immiscibility of the solvent components, which can be exacerbated by temperature changes or incorrect solvent ratios.Verify the volumetric ratios of all solvents. Ensure thorough mixing after the addition of each component. If using a formulation with corn oil, be aware that DMSO and corn oil can form two phases; ensure vigorous and continuous mixing.
Observed toxicity or adverse events in animal models The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse reactions.For sensitive animal models, consider reducing the percentage of DMSO in the final formulation to 2% or less. Always run a vehicle-only control group to assess the tolerability of the solvent system.
Variability in experimental results Inconsistent preparation of the dosing solution, leading to variations in the actual concentration of this compound administered.Prepare the formulation consistently for each experiment. It is advisable to prepare a slightly larger volume than needed to ensure accurate dosing. Always prepare the solution fresh on the day of the experiment.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in commonly used in vitro and in vivo solvent systems.

Table 1: In Vitro Solubility of this compound

SolventConcentration
DMSO~100 mg/mL (~414.52 mM)
EthanolSoluble to 50 mM

Table 2: In Vivo Formulation and Solubility of this compound

Formulation Components (v/v)Achievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Add PEG300. In a sterile microcentrifuge tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution. Add the appropriate volume of the this compound/DMSO stock to the PEG300 and vortex thoroughly to ensure a homogenous mixture.

  • Add Tween-80. Add the required volume of Tween-80 to the DMSO/PEG300 mixture and vortex again until the solution is clear.

  • Add Saline. Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex the solution thoroughly one last time.

  • Visual Inspection. Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.

Protocol 2: Preparation of this compound Formulation with SBE-β-CD

  • Prepare a 20% SBE-β-CD in Saline solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution of this compound in pure, anhydrous DMSO (e.g., 20.8 mg/mL).

  • Combine the solutions. In a sterile microcentrifuge tube, add the required volume of the 20% SBE-β-CD in saline solution.

  • Add the this compound/DMSO stock solution. Add the appropriate volume of the this compound/DMSO stock to the SBE-β-CD solution and vortex thoroughly until the final solution is clear.

  • Visual Inspection. Visually inspect the final solution for clarity before use.

Visualizations

BVT948_Dissolution_Troubleshooting cluster_start Start: this compound Powder cluster_dissolution Dissolution Steps cluster_checks Quality Checks cluster_outcomes Outcomes cluster_troubleshooting Troubleshooting Steps start Weigh this compound Powder dissolve_dmso Dissolve in 100% DMSO (Stock Solution) start->dissolve_dmso add_cosolvent Add Co-solvent (e.g., PEG300) dissolve_dmso->add_cosolvent add_surfactant Add Surfactant (e.g., Tween-80) add_cosolvent->add_surfactant add_aqueous Add Aqueous Phase (e.g., Saline) add_surfactant->add_aqueous visual_check Visual Inspection: Clear Solution? add_aqueous->visual_check ready Solution Ready for In Vivo Use visual_check->ready Yes troubleshoot Troubleshoot visual_check->troubleshoot No check_solvents Check Solvent Purity & Ratios troubleshoot->check_solvents sonicate_warm Apply Gentle Heat/Sonication troubleshoot->sonicate_warm stepwise_dilution Use Stepwise Dilution for Aqueous Phase troubleshoot->stepwise_dilution check_solvents->add_aqueous sonicate_warm->add_aqueous stepwise_dilution->add_aqueous

Caption: Troubleshooting workflow for ensuring complete dissolution of this compound.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates (Activates) PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes Translocation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Leads to PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits

Validation & Comparative

BVT948 Versus Other PTP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug discovery, protein tyrosine phosphatases (PTPs) have emerged as critical targets for a myriad of diseases, including metabolic disorders and cancer. The intricate role of PTPs in regulating cellular signaling pathways has spurred the development of various inhibitors aimed at modulating their activity. This guide provides a detailed comparison of BVT948, a non-competitive irreversible PTP inhibitor, with other notable PTP inhibitors, offering insights into their mechanisms, potency, and the experimental frameworks used for their evaluation.

Data Presentation: A Comparative Analysis of PTP Inhibitor Potency

The following table summarizes the in vitro potency of this compound against a panel of PTPs, alongside data for other significant PTP1B inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.

InhibitorTarget PTPsIC50 Value(s)Mechanism of ActionKey Characteristics
This compound PTP1B, TCPTP, SHP-2, LAR, YopH0.9 µM (PTP1B), 1.7 µM (TCPTP), 0.09 µM (SHP-2), 1.5 µM (LAR), 0.7 µM (YopH)[1]Non-competitive, Irreversible (Oxidation)[1]Cell-permeable, also inhibits cytochrome P450 isoforms[1]
Trodusquemine (MSI-1436) PTP1B~1 µM[2]Allosteric, Non-competitive, Reversible[2]Highly selective for PTP1B over TCPTP (~200-fold)[2]
DPM-1001 PTP1B100 nM[3]Allosteric, Non-competitive[3]Orally bioavailable analog of Trodusquemine[3][4]
IONIS-PTP1BRx PTP1B (expression)Not ApplicableAntisense OligonucleotideReduces PTP1B protein levels[5]

Experimental Protocols

A comprehensive understanding of the performance of these inhibitors necessitates a detailed look at the experimental methodologies employed in their characterization.

In Vitro PTP Inhibition Assay (General Protocol)

The inhibitory activity of compounds against PTPs is commonly assessed using a biochemical assay that measures the dephosphorylation of a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PTP enzyme.

Materials:

  • Recombinant human PTP enzyme (e.g., PTP1B)

  • PTP substrate:

    • Colorimetric: p-nitrophenyl phosphate (pNPP)[6]

    • Fluorogenic: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP)[7][8]

  • Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT[7]

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates[7][8]

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a working solution of the PTP enzyme and the substrate in the assay buffer.

  • Assay Reaction: To the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the PTP enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[6][9]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pNPP or a fluorogenic substrate) to each well.

  • Detection:

    • For pNPP, the reaction is stopped after a specific time (e.g., 10-30 minutes) by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm.[6]

    • For fluorogenic substrates, the increase in fluorescence is monitored kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP).[7][8]

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance or fluorescence over time. The percentage of inhibition for each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

In Vivo Efficacy Assessment in a Mouse Model of Obesity/Diabetes

The therapeutic potential of PTP inhibitors is often evaluated in animal models that mimic human metabolic diseases.

Objective: To assess the effect of a PTP inhibitor on glucose homeostasis and body weight in a relevant mouse model.

Animal Model:

  • Genetically obese mice (e.g., ob/ob mice, which lack leptin)[1]

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J mice fed a high-fat diet)[10]

Materials:

  • Test inhibitor (e.g., this compound, Trodusquemine, DPM-1001) formulated for in vivo administration.

  • Vehicle control.

  • Glucose and insulin for tolerance tests.

  • Equipment for blood glucose monitoring and body weight measurement.

Procedure:

  • Acclimatization and Baseline Measurements: Mice are acclimatized to the housing conditions. Baseline body weight and blood glucose levels are recorded.

  • Inhibitor Administration: The test inhibitor or vehicle is administered to the mice via a specific route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. For example, Trodusquemine has been administered via intraperitoneal injection at 5-10 mg/kg.[10]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Glucose and Insulin Tolerance Tests:

    • Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered to the mice, and blood glucose levels are measured at various time points to assess glucose disposal.

    • Insulin Tolerance Test (ITT): A bolus of insulin is administered, and blood glucose levels are monitored to evaluate insulin sensitivity. This compound has been shown to enhance insulin tolerance in ob/ob mice.[1]

  • Endpoint Analysis: At the end of the study, tissues may be collected for further analysis, such as measuring the phosphorylation status of key signaling proteins in the insulin pathway.

Mandatory Visualization

PTP-mediated Signaling Pathway

PTP_Signaling Receptor Receptor Tyrosine Kinase (RTK) P_Receptor Phosphorylated RTK (Active) Receptor->P_Receptor Autophosphorylation Ligand Growth Factor/ Insulin Ligand->Receptor Binds P_Receptor->Receptor Dephosphorylation PTP PTP (e.g., PTP1B) P_Downstream Phosphorylated Downstream (Active) P_Receptor->P_Downstream Activates Downstream Downstream Signaling (e.g., IRS, Akt) P_Downstream->Downstream Dephosphorylation Response Cellular Response (e.g., Glucose Uptake) P_Downstream->Response Inhibitor PTP Inhibitor (e.g., this compound) Inhibitor->PTP Inhibits

Caption: General signaling pathway regulated by Protein Tyrosine Phosphatases (PTPs).

Experimental Workflow for PTP Inhibitor Screening

PTP_Inhibitor_Workflow Start Start: Compound Library Assay In Vitro PTP Inhibition Assay Start->Assay IC50 Determine IC50 Values Assay->IC50 Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity Cellular Cell-based Assays (e.g., Insulin Signaling) Selectivity->Cellular InVivo In Vivo Efficacy Studies (e.g., Mouse Models) Cellular->InVivo Lead Lead Candidate InVivo->Lead

References

A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: BVT948 vs. Sodium Orthovanadate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of signal transduction research, the study of protein tyrosine phosphatases (PTPs) is critical to understanding cellular regulation and disease. PTPs are key enzymes that counteract the activity of protein tyrosine kinases, and their inhibition is a valuable tool for interrogating signaling pathways and a promising strategy for therapeutic intervention. This guide provides a detailed, objective comparison of two widely used PTP inhibitors: BVT948 and sodium orthovanadate.

At a Glance: Key Differences

FeatureThis compoundSodium Orthovanadate
Mechanism of Action Non-competitive, irreversible inhibitor.[1][2][3][4]Competitive, reversible inhibitor.[5][6][7]
Primary Targets Protein Tyrosine Phosphatases (PTPs).[1][2][3][4]Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases, ATPases.[5][6][8]
Mode of Inhibition Catalyzes the hydrogen peroxide-dependent oxidation of the PTP catalytic cysteine.[1][4]Acts as a phosphate analog, binding to the PTP active site.[5][6][8]
Cell Permeability Cell-permeable.[1][2][3]Limited cell permeability, though it influences intracellular pathways.[5]

Quantitative Performance Data

The following table summarizes the inhibitory potency of this compound and sodium orthovanadate against various phosphatases. This data, compiled from multiple studies, allows for a direct comparison of their efficacy and selectivity.

Target EnzymeThis compound IC₅₀ (µM)Sodium Orthovanadate IC₅₀ (µM)
Protein Tyrosine Phosphatases (PTPs)
PTP1B0.9[2][3]0.204[9]
TCPTP1.7[2][3]Not Reported
SHP-20.09[2][3]620[10]
LAR1.5[2][3]Not Reported
YopH0.7[2][3]Not Reported
Other Targets
Cytochrome P450 isoforms<10[1][4]Not Reported
SETD8 (KMT5A)Inhibits at doses <5 µM[11]Not Reported
Alkaline PhosphatasesNot Reported10[1][5]
(Na,K)-ATPaseNot Reported0.04[1]

Impact on Cellular Signaling: The Insulin Pathway

Both this compound and sodium orthovanadate are known to enhance insulin signaling by inhibiting PTPs, such as PTP1B, which are negative regulators of the insulin receptor.[1][12] This inhibition leads to prolonged tyrosine phosphorylation of the insulin receptor and its downstream substrates, ultimately promoting glucose uptake and metabolism.

G cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors Insulin Receptor Insulin Receptor IRS IRS Proteins Insulin Receptor->IRS phosphorylates This compound This compound PTP1B PTP1B This compound->PTP1B inhibits SOV Sodium Orthovanadate SOV->PTP1B inhibits PTP1B->Insulin Receptor dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake enables Insulin Insulin Insulin->Insulin Receptor binds

Fig. 1: Modulation of the Insulin Signaling Pathway.

Experimental Protocols

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a purified PTP enzyme using a colorimetric substrate.

G cluster_workflow PTP Inhibition Assay Workflow A Prepare serial dilutions of inhibitor (this compound or activated Sodium Orthovanadate) B Pre-incubate purified PTP enzyme with inhibitor for 15-30 min A->B C Initiate reaction by adding p-nitrophenyl phosphate (pNPP) substrate B->C D Incubate at 37°C for a defined period C->D E Stop reaction with NaOH D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition and determine IC50 F->G

Fig. 2: Experimental workflow for a PTP inhibition assay.

Methodology:

  • Activation of Sodium Orthovanadate: For maximal inhibitory activity, sodium orthovanadate must be depolymerized. Prepare a 200 mM solution in water, adjust the pH to 10.0 with NaOH, and boil until the solution becomes colorless.[8][11] Cool and readjust the pH to 10.0. Repeat the boiling and cooling cycle until the solution remains colorless at pH 10.0.[8]

  • Inhibitor Preparation: Prepare serial dilutions of this compound (dissolved in DMSO) or activated sodium orthovanadate in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).[6]

  • Enzyme Reaction: In a 96-well plate, add the purified PTP enzyme to each well. Add the various concentrations of the inhibitors and pre-incubate for 15-30 minutes at room temperature.[8]

  • Substrate Addition: Initiate the reaction by adding a phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP).[6]

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes. Stop the reaction by adding a strong base (e.g., NaOH) and measure the absorbance at 405 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of PTP inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or sodium orthovanadate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway after inhibitor treatment.

Methodology:

  • Cell Lysis: After treatment with this compound or sodium orthovanadate, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (including activated sodium orthovanadate) to preserve the phosphorylation state of proteins.[4][10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer, such as 5% BSA in TBST, to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion

Both this compound and sodium orthovanadate are effective PTP inhibitors that can be used to study a variety of signaling pathways. The choice between these two compounds will depend on the specific experimental needs.

  • This compound offers the advantage of being a more selective, irreversible, and cell-permeable inhibitor, making it suitable for studies requiring sustained and specific PTP inhibition within a cellular context.

  • Sodium orthovanadate is a broader-spectrum, reversible inhibitor that is widely used to preserve the general phosphorylation state of proteins in cell lysates. Its competitive nature makes it a useful tool for biochemical assays.

Researchers should carefully consider the mechanism of action, selectivity, and experimental context when selecting the appropriate PTP inhibitor for their studies. The experimental protocols provided in this guide offer a starting point for the effective use and comparison of these valuable research tools.

References

BVT948: A Comparative Analysis Against Other SETD8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the selective inhibition of histone methyltransferases presents a promising therapeutic avenue. SETD8, the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), has emerged as a critical regulator of gene expression, cell cycle progression, and DNA damage response.[1][2][3] Consequently, the development of potent and selective SETD8 inhibitors is of significant interest to the research and drug development community. This guide provides a comparative analysis of BVT948, a known SETD8 inhibitor, alongside other identified small-molecule inhibitors, with a focus on their efficacy, selectivity, and cellular activity.

Efficacy and Selectivity Profile

A high-throughput screening effort identified three potent SETD8 inhibitors: SPS8I1 (NSC663284), SPS8I2 (this compound), and SPS8I3 (ryuvidine).[1][4][5][6] These compounds exhibit distinct structural motifs and mechanisms of action.[1][5] The inhibitory potency of these compounds against SETD8 was determined using a radiometric filter paper assay, with the resulting IC50 values summarized in the table below.[1][4]

To assess the selectivity of these inhibitors, their activity was profiled against a panel of other protein methyltransferases (PMTs).[1][4][6] The IC50 values from these selectivity assays are also presented, offering a comparative view of their specificity.

Compound Alias SETD8 IC50 (μM) SMYD2 IC50 (μM) G9a IC50 (μM) SETD2 IC50 (μM) GLP IC50 (μM) SETD7 IC50 (μM) PRMT1 IC50 (μM) PRMT3 IC50 (μM) CARM1 IC50 (μM)
SPS8I1 NSC6632840.21 ± 0.030.5 ± 0.2>100>100>100>100>1001.3 ± 0.13.2 ± 0.4
SPS8I2 This compound 0.5 ± 0.2 1.3 ± 0.12.5 ± 0.24.7 ± 0.3>100>100>1002.8 ± 0.23.5 ± 0.3
SPS8I3 ryuvidine0.7 ± 0.21.5 ± 0.1>100>100>100>100>1002.1 ± 0.14.1 ± 0.3

Table 1: In vitro inhibitory activity of SPS8I1, this compound (SPS8I2), and SPS8I3 against a panel of protein methyltransferases. Data sourced from[1][4][6][7].

As the data indicates, while all three compounds are potent inhibitors of SETD8, SPS8I1 demonstrates the highest potency.[1][4] Notably, both SPS8I1 and this compound show some cross-reactivity with other PMTs, particularly SMYD2, PRMT3, and CARM1, at low micromolar concentrations.[6][7] Another identified SETD8 inhibitor, UNC0379, has been reported to be highly selective for SETD8 over 15 other methyltransferases, with an IC50 value of 7.3 ± 1.0 μM.[7][8][9]

Cellular Activity and Phenotypic Effects

The cellular efficacy of these inhibitors was evaluated by their ability to suppress the H4K20me1 mark in cells. Treatment of human umbilical vein endothelial cells (HUVECs) with this compound at concentrations of 1 and 5 μM for 24 hours resulted in a significant reduction of H4K20me1 levels.[10] Similarly, all three inhibitors—SPS8I1, this compound, and ryuvidine—were shown to effectively suppress H4K20me1 in cellular settings, a key indicator of target engagement.[1][4][5]

Experimental Protocols

Radiometric Filter Paper Assay for IC50 Determination

The in vitro inhibitory activity of the compounds against SETD8 and other methyltransferases was quantified using a radiometric filter paper assay.[1][4]

  • Reaction Mixture: The assay was performed in a reaction buffer containing the respective methyltransferase enzyme, a histone peptide substrate (e.g., H4K20 peptide for SETD8), and the radiolabeled methyl donor, [³H-methyl]-S-adenosyl-L-methionine (SAM).[1][4]

  • Inhibitor Addition: A range of concentrations of the inhibitor (e.g., this compound) was added to the reaction mixture.

  • Incubation: The reaction was incubated at a controlled temperature to allow for the enzymatic transfer of the [³H]-methyl group to the peptide substrate.

  • Quenching and Filtration: The reaction was stopped, and the mixture was transferred to a filter paper membrane which captures the radiolabeled peptide.

  • Scintillation Counting: The amount of radioactivity on the filter paper was quantified using a scintillation counter, which is proportional to the enzyme activity.

  • IC50 Calculation: The inhibitor concentration that results in 50% inhibition of enzyme activity (IC50) was determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][4]

Western Blotting for Cellular H4K20me1 Levels

To assess the on-target effect of the inhibitors in a cellular context, western blotting was used to measure the levels of H4K20 monomethylation.[10]

  • Cell Treatment: Cells (e.g., HUVECs) were treated with the desired concentrations of the SETD8 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[10]

  • Protein Extraction: Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for H4K20me1. A primary antibody for a loading control (e.g., total Histone H4 or GAPDH) was also used.

  • Detection: After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting signal was captured on X-ray film or with a digital imaging system.

  • Analysis: The band intensities for H4K20me1 were normalized to the loading control to determine the relative change in H4K20me1 levels upon inhibitor treatment.[10]

Signaling Pathways and Experimental Workflow

SETD8 Signaling Pathway

SETD8 plays a crucial role in several cellular pathways. Its primary function is the monomethylation of histone H4 at lysine 20 (H4K20me1).[3][12][13] This modification is involved in the regulation of gene expression, DNA replication, and the DNA damage response.[2] SETD8 also methylates non-histone proteins, including the tumor suppressor p53.[2][3][12][13] Methylation of p53 by SETD8 can suppress its transcriptional activity, thereby inhibiting apoptosis.[3] Inhibition of SETD8 can, therefore, lead to the activation of p53 target genes and promote apoptosis in cancer cells.[3][12][13]

SETD8_Signaling_Pathway cluster_inhibitor Pharmacological Intervention cluster_cellular_processes Cellular Processes This compound This compound / Other Inhibitors SETD8 SETD8 (KMT5A) This compound->SETD8 Inhibits H4K20 Histone H4 (unmethylated) SETD8->H4K20 Methylates p53 p53 (unmethylated) SETD8->p53 Methylates H4K20me1 H4K20me1 Gene_Expression Altered Gene Expression H4K20me1->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest (S/G2/M) H4K20me1->Cell_Cycle Regulates p53me p53 (methylated) Apoptosis Apoptosis p53me->Apoptosis Inhibits Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow HTS High-Throughput Screening Biochemical_Assay Biochemical Assays (e.g., Radiometric Assay) HTS->Biochemical_Assay IC50 Determine IC50 (Potency) Biochemical_Assay->IC50 Selectivity Selectivity Profiling (vs. other PMTs) Biochemical_Assay->Selectivity Cell_Based_Assay Cell-Based Assays IC50->Cell_Based_Assay Selectivity->Cell_Based_Assay Target_Engagement Target Engagement (e.g., Western Blot for H4K20me1) Cell_Based_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Cell Cycle, Apoptosis) Cell_Based_Assay->Phenotypic_Assay In_Vivo In Vivo Studies (e.g., Animal Models) Phenotypic_Assay->In_Vivo

References

Validating BVT948's On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BVT948's performance with other alternatives, supported by experimental data. It is designed to assist researchers in validating the on-target effects of this protein tyrosine phosphatase (PTP) inhibitor.

Executive Summary

This compound is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs)[1][2][3]. Its primary on-target effect is the enhancement of insulin signaling through the inhibition of PTPs, leading to increased tyrosine phosphorylation of key signaling molecules like the insulin receptor[1][2][3]. This guide presents a comparative analysis of this compound's inhibitory activity against various PTPs and compares its mechanism to other PTP inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases
Target PTPIC50 (μM)Reference
PTP1B0.9[1]
TCPTP1.7[1]
SHP-20.09[1]
LAR1.5[1]
YopH0.7[1]
Table 2: Comparison of this compound with Alternative PTP Inhibitors
CompoundMechanism of ActionTarget PTPsAdvantagesDisadvantages
This compound Non-competitive, irreversible; catalysis of H2O2-dependent oxidation of PTPs[2][3]PTP1B, TCPTP, SHP-2, LAR, YopH[1]Cell-permeable, active in vivo[1]Also inhibits Cytochrome P450 isoforms and SETD8[4]
Sodium Orthovanadate Mimics phosphate groups to bind to the active sites of PTPs[5]Broad-spectrum PTP inhibitorWell-characterizedLacks specificity
Benzylphosphonic Acid PTP inhibitor[5]Not specified in provided results-Limited information available in provided results
Calpeptin Non-covalent binding to the PTP active site[5]PTP inhibitor[5]Potent inhibitorLimited information available in provided results
Alexidine Dihydrochloride Phosphatase inhibitor[6]Not specified in provided resultsAntimalarial activity[6]Different primary application

Experimental Protocols

In Vitro PTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PTPs.

Methodology:

  • Recombinant human PTPs (e.g., PTP1B, TCPTP, SHP-2, LAR) are incubated with varying concentrations of this compound in a suitable assay buffer.

  • A synthetic phosphopeptide substrate is added to initiate the dephosphorylation reaction.

  • The amount of phosphate released is quantified using a colorimetric method, such as Malachite Green-based assays.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Insulin Signaling

Objective: To assess the effect of this compound on insulin-stimulated protein phosphorylation in a cellular context.

Methodology:

  • L6 myotubes are serum-starved overnight[1].

  • The cells are pre-incubated with this compound (e.g., 25 μM) for a specified duration (e.g., 30 minutes)[1].

  • Cells are then stimulated with insulin[1].

  • Cell lysates are collected, and proteins are separated by SDS-PAGE.

  • Western blotting is performed using antibodies specific for phosphorylated forms of proteins in the insulin signaling pathway (e.g., phospho-Insulin Receptor, phospho-Akt).

  • The intensity of the phosphoprotein bands is quantified to determine the effect of this compound.

In Vivo Glucose Tolerance Test

Objective: To evaluate the in vivo efficacy of this compound in enhancing insulin sensitivity.

Methodology:

  • Genetically obese (ob/ob) mice are used as a model for insulin resistance[1].

  • A baseline blood glucose measurement is taken.

  • This compound is administered to the mice via intraperitoneal (i.p.) injection at a specific dose (e.g., 3 μmol/kg)[1][4].

  • After a set period, a glucose challenge is administered.

  • Blood glucose levels are monitored at regular intervals over a period of time (e.g., 2 hours) to assess glucose clearance from the bloodstream[1].

Mandatory Visualization

BVT948_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor (Inactive) Insulin->Insulin_Receptor Binds p_Insulin_Receptor Insulin Receptor-P (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation Signaling_Cascade Downstream Signaling Cascade p_Insulin_Receptor->Signaling_Cascade Activates PTP PTPs (e.g., PTP1B) PTP->Insulin_Receptor Dephosphorylates (Inhibits signaling) This compound This compound This compound->PTP Inhibits Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake

Caption: this compound inhibits PTPs, enhancing insulin signaling.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_in_vivo In Vivo Analysis PTP_Inhibition PTP Inhibition Assay (Determine IC50) Cell_Culture L6 Myotube Culture BVT948_Treatment This compound Treatment Cell_Culture->BVT948_Treatment Animal_Model ob/ob Mice Insulin_Stimulation Insulin Stimulation BVT948_Treatment->Insulin_Stimulation Western_Blot Western Blot for Phospho-proteins Insulin_Stimulation->Western_Blot BVT948_Admin This compound Administration (i.p.) Animal_Model->BVT948_Admin GTT Glucose Tolerance Test BVT948_Admin->GTT

Caption: Workflow for validating this compound's on-target effects.

References

A Head-to-Head Comparison of BVT948 and Similar Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of BVT948 with other notable protein tyrosine phosphatase (PTP) inhibitors. The information presented is intended to assist researchers in making informed decisions when selecting compounds for their studies in areas such as metabolic disease and oncology.

Overview of this compound

This compound is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the target PTPs. Beyond its PTP inhibitory activity, this compound has also been shown to inhibit several cytochrome P450 isoforms and the lysine methyltransferase SETD8. This broad activity profile makes it a subject of interest for various therapeutic applications, including the enhancement of insulin signaling and the inhibition of cancer cell invasion.

Comparative Analysis of PTP Inhibitors

To provide a clear perspective on the performance of this compound, this guide compares it with other well-known PTP inhibitors: Sodium Orthovanadate, bpV(HOpic), Benzylphosphonic Acid, and Calpeptin. The following table summarizes their key characteristics and available quantitative data.

CompoundTarget PTPsIC50 / Ki ValuesMechanism of ActionOther Notable Effects
This compound PTP1B, TCPTP, SHP-2, LAR, YopHPTP1B: 0.9 µM, TCPTP: 1.7 µM, SHP-2: 0.09 µM, LAR: 1.5 µM, YopH: 0.7 µM (IC50)Irreversible, Non-competitiveInhibits cytochrome P450 isoforms and SETD8; enhances insulin signaling; inhibits cancer cell invasion.
Sodium Orthovanadate PTP1B, SHP-2, other PTPs, Alkaline Phosphatases, ATPasesPTP1B: 0.38 µM (Ki), 0.016 µM (IC50); SHP-2 PTP domain: 620 µM (IC50)[1]CompetitiveMimics insulin effects.[2]
bpV(HOpic) PTEN, PTPβ, PTP1BPTEN: 14 nM (IC50); PTPβ and PTP1B IC50s are ~350 and ~1800-fold higher, respectively.[3][4]Not specifiedPotent PTEN inhibitor.
Benzylphosphonic Acid PTPsPotent inhibitor, specific quantitative data for direct comparison is limited.Not specifiedInteracts with metal ions.[5]
Calpeptin A subset of PTPs, Calpains, Cathepsin KSpecific IC50 values for PTPs are not readily available.Not specifiedPotent inhibitor of calpains and Cathepsin K.[6]

Experimental Methodologies

The data presented in this guide is based on established experimental protocols. Below are summaries of the typical methodologies used to assess the activity of these PTP inhibitors.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50 or Ki) of compounds against specific PTPs.

  • Reagents and Materials: Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2), a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)), assay buffer, and the test compound.

  • Procedure:

    • The PTP enzyme is pre-incubated with various concentrations of the inhibitor compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored by measuring the formation of the product over time. For pNPP, this is a colorimetric measurement of p-nitrophenol at 405 nm. For fluorescent substrates, the increase in fluorescence is measured at the appropriate excitation and emission wavelengths.

    • The rate of the reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor) to determine the percentage of inhibition.

    • IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Invasion Assay

This assay assesses the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix, a key process in metastasis.

  • Reagents and Materials: Cancer cell line of interest, transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel), cell culture medium, and the test compound.

  • Procedure:

    • Cancer cells are seeded into the upper chamber of the transwell insert in a serum-free medium containing the test compound at various concentrations.

    • The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.

    • The plate is incubated for a period that allows for cell invasion (typically 24-48 hours).

    • Non-invading cells on the upper surface of the membrane are removed.

    • The cells that have invaded through the matrix and are on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of invaded cells is quantified by microscopy.

    • The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the presence of the inhibitor to the control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Insulin_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicles AKT->GLUT4 Promotes translocation PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

PTP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare PTP Enzyme, Substrate, and Inhibitor Dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Product Formation (Colorimetric/Fluorometric) initiate_reaction->monitor_reaction calculate_inhibition Calculate % Inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for a typical PTP inhibition assay.

Conclusion

This compound demonstrates potent and broad-spectrum inhibitory activity against several PTPs, with a particularly low IC50 value for SHP-2. Its irreversible, non-competitive mechanism of action distinguishes it from competitive inhibitors like Sodium Orthovanadate. While direct quantitative comparisons with Benzylphosphonic Acid and Calpeptin are challenging due to limited available data, the existing information suggests that this compound is a valuable tool for studying PTP-mediated signaling pathways. Its demonstrated effects on enhancing insulin signaling and inhibiting cancer cell invasion highlight its potential for further investigation in the development of novel therapeutics. Researchers should consider the specific PTPs of interest and the desired mechanism of inhibition when selecting a compound for their studies.

References

Comparative Cross-Reactivity Profile of BVT948: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein tyrosine phosphatase (PTP) inhibitors, BVT948 has emerged as a noteworthy non-competitive, irreversible inhibitor with therapeutic potential. Understanding its cross-reactivity is paramount for accurate experimental design and interpretation of results. This guide provides a detailed comparison of the cross-reactivity profile of this compound with other commonly used PTP inhibitors, supported by experimental data and detailed protocols.

Executive Summary

This compound demonstrates potent inhibition against several protein tyrosine phosphatases (PTPs). However, it also exhibits off-target activity against other enzyme families, including cytochrome P450 (CYP) isoforms and lysine methyltransferase SETD8 (KMT5A). This guide compares the inhibitory profile of this compound with Sodium Orthovanadate, Suramin, and the more recent SHP2 inhibitor, TNO155, to provide researchers with a comprehensive overview for selecting the most appropriate tool for their studies.

Quantitative Comparison of Inhibitor Cross-Reactivity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against a panel of PTPs and other relevant enzymes. This data allows for a direct comparison of potency and selectivity.

TargetThis compound IC50 (µM)Sodium Orthovanadate IC50 (µM)Suramin IC50/Ki (µM)TNO155 IC50 (µM)
Protein Tyrosine Phosphatases (PTPs)
PTP1B0.9[1]~0.4Ki: 1.24-
TCPTP1.7[1]---
SHP-20.09[1]--Potent, allosteric inhibitor
LAR1.5[1]---
YopH0.7[1]-Ki: 0.493-
CD45--Irreversible inhibitor-
Cdc25A--1.5-
VHR--Ki: >10-fold higher than PTPs-
Other Enzymes
Cytochrome P450 Isoforms<10 (general)[1]---
SETD8 (KMT5A)Potent inhibitor[2]---
Alkaline Phosphatases-102-3 orders of magnitude less effective than on PTPs-
(Na+,K+)-ATPase-10[3]--

Signaling Pathway Perturbation by this compound

The following diagram illustrates the primary signaling pathway affected by this compound and its known off-targets.

cluster_PTP_pathway PTP Signaling cluster_off_target Off-Target Effects Phosphorylated Substrate Phosphorylated Substrate PTPs PTP1B, TCPTP, SHP-2, etc. Phosphorylated Substrate->PTPs Dephosphorylation Dephosphorylated Substrate Dephosphorylated Substrate PTPs->Dephosphorylated Substrate CYP450 Cytochrome P450s Drug Metabolism Drug Metabolism CYP450->Drug Metabolism SETD8 SETD8 (KMT5A) Histone Methylation Histone Methylation SETD8->Histone Methylation This compound This compound This compound->PTPs Inhibition This compound->CYP450 Inhibition This compound->SETD8 Inhibition

This compound inhibits PTPs and off-target enzymes.

Experimental Protocols

Fluorescence-Based In Vitro PTP Inhibition Assay

This protocol is adapted from established methods for determining the potency of PTP inhibitors.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the 384-well plate. For the control wells, dispense 1 µL of DMSO.

  • Enzyme Preparation: Dilute the PTP enzyme to the desired concentration in Assay Buffer. Add 20 µL of the diluted enzyme to each well containing the test compound or DMSO.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the DiFMUP substrate solution in Assay Buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the rates of the compound-treated wells to the DMSO control wells to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Compound Dilutions B Dispense Compounds into Plate A->B C Add PTP Enzyme B->C D Incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Workflow for PTP inhibition assay.
Radiometric Kinase Inhibition Assay for Cross-Reactivity Profiling

This protocol provides a framework for assessing the off-target effects of PTP inhibitors on a panel of kinases.

Materials:

  • Panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT

  • [γ-³³P]ATP

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the Kinase Assay Buffer, the specific kinase, its corresponding peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove non-specifically bound radioactivity.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of incorporated radioactivity for each reaction.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for any kinase that shows significant inhibition.

A Set up Kinase Reaction B Initiate with [γ-³³P]ATP A->B C Incubate B->C D Stop Reaction & Transfer C->D E Wash Filter Plate D->E F Scintillation Counting E->F G Determine Inhibition F->G

Workflow for radiometric kinase assay.

Conclusion

This compound is a potent inhibitor of several PTPs, with notable activity against SHP-2. However, its cross-reactivity against cytochrome P450 isoforms and SETD8 necessitates careful consideration in experimental design, particularly in cellular and in vivo studies. In contrast, Sodium Orthovanadate, while a broad PTP inhibitor, also affects other phosphate-metabolizing enzymes. Suramin displays a different PTP inhibition profile and should be chosen based on the specific PTPs of interest. For studies requiring high selectivity for SHP2, TNO155 presents a more modern and targeted alternative. The choice of inhibitor should be guided by the specific research question, and the potential for off-target effects should always be assessed and controlled for. The provided protocols offer a starting point for researchers to independently verify and expand upon the cross-reactivity profiles of these and other inhibitors.

References

Decoding Specificity: A Comparative Analysis of the PTP Inhibitor BVT948 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of the protein tyrosine phosphatase (PTP) inhibitor BVT948 with alternative compounds, offering insights into its performance in cellular assays. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an objective assessment of this compound's specificity.

This compound is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the target PTP. While it exhibits broad activity against several PTPs, it is crucial to consider its off-target effects for accurate interpretation of experimental results.

Quantitative Comparison of Inhibitor Specificity

To provide a clear overview of the specificity of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of PTPs and highlights known off-target effects. It is important to note that a direct comparison is limited by the availability of comprehensive screening data for all compounds against the same panel of phosphatases under identical assay conditions.

InhibitorPTP1B IC50 (µM)TCPTP IC50 (µM)SHP-2 IC50 (µM)LAR IC50 (µM)YopH IC50 (µM)Known Off-Target EffectsMechanism of Action
This compound 0.9[1][2]1.7[1][2]0.09[1][2]1.5[1][2]0.7[1][2]Cytochrome P450 isoforms, SETD8 (lysine methyltransferase)[3]Non-competitive, Irreversible
Sodium Orthovanadate ~0.204[4]Not widely reportedNot widely reportedNot widely reportedNot widely reportedAlkaline phosphatases, ATPases, alters actin cytoskeleton[2][5][6]Competitive, Reversible
Suramin Ki: ~1.24[3]Not widely reportedNot widely reportedNot widely reportedKi: ~0.493[3]Numerous, including growth factor receptors, DNA polymerases, and Raf1 kinase inhibitory protein[7][8]Competitive, Reversible[3][9]
SHP099 No significant inhibitionNo significant inhibition0.071[10]Not widely reportedNot widely reportedCan induce autophagy in a SHP2-independent manner[11][12]Allosteric, Reversible
Trodusquemine (MSI-1436) ~1.0[13]>200 (200-fold selective for PTP1B over TCPTP)[13]Not widely reportedNot widely reportedNot widely reportedDopamine and norepinephrine transporters[14]Allosteric, Non-competitive, Reversible[13][15]

Key Signaling Pathway: Insulin Receptor Dephosphorylation by PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and other metabolic effects. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B, as with Trodusquemine, can enhance insulin sensitivity.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 P Insulin Insulin Insulin->IR PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Experimental_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemical Analysis Cell_Seeding Seed Cells Inhibitor_Treatment Inhibitor Pre-treatment Cell_Seeding->Inhibitor_Treatment Stimulation Cell Stimulation Inhibitor_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Imaging Imaging & Analysis Western_Blot->Imaging

References

The Irreversible Advantage: Evaluating BVT948 Over Reversible PTP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of protein tyrosine phosphatase (PTP) inhibitor development is marked by a critical distinction: reversible versus irreversible modes of action. While reversible inhibitors have traditionally dominated the field, the irreversible inhibitor BVT948 presents a compelling case for a paradigm shift. This guide provides a comprehensive evaluation of the advantages of this compound, an irreversible PTP inhibitor, over representative reversible inhibitors, Sodium Orthovanadate and Trodusquemine. Through an examination of their mechanisms, supporting experimental data, and detailed protocols, we illuminate the unique benefits of irreversible PTP inhibition for therapeutic development.

At a Glance: this compound vs. Reversible PTP Inhibitors

FeatureThis compound (Irreversible)Sodium Orthovanadate (Reversible, Competitive)Trodusquemine (MSI-1436) (Reversible, Allosteric)
Mechanism of Action Irreversible, non-competitive inhibition via catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine in PTPs.[1]Competitive inhibitor that acts as a phosphate analog, binding to the active site of PTPs.[2]Non-competitive, allosteric inhibitor that binds to a site distinct from the active site, inducing a conformational change that reduces enzyme activity.
Potency (IC50) 0.09 - 1.7 µM against a range of PTPs (PTP1B, TCPTP, SHP-2, LAR, YopH).[1]PTP1B Ki: ~0.38 µM.PTP1B IC50: ~1 µM.
Duration of Action Prolonged, as it is dependent on the synthesis of new enzyme.Transient, dependent on the pharmacokinetic profile of the compound.Transient, dependent on the pharmacokinetic profile of the compound.
Selectivity Non-specific PTP inhibitor.[3] Also inhibits several cytochrome P450 isoforms.[1]Broad-spectrum phosphatase inhibitor, affecting PTPs, alkaline phosphatases, and ATPases.[2]Exhibits some selectivity for PTP1B over other PTPs like TCPTP.
In Vivo Efficacy Enhances insulin tolerance in ob/ob mice.[1]Demonstrates insulin-mimetic effects in vivo.Improves insulin sensitivity and promotes weight loss in diet-induced obese mice.

The Core Advantage of Irreversible Inhibition

The primary advantage of this compound's irreversible mechanism lies in its potential for a sustained therapeutic effect. By forming a permanent covalent bond with the target PTP, this compound effectively removes the enzyme from the cellular pool.[1] Restoration of PTP activity is therefore reliant on the de novo synthesis of the protein, leading to a prolonged duration of action that is decoupled from the inhibitor's circulating half-life. This contrasts sharply with reversible inhibitors, whose efficacy is transient and directly tied to their pharmacokinetic profiles. This sustained action could translate to less frequent dosing regimens and more stable therapeutic outcomes in a clinical setting.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of PTP inhibition by this compound and its reversible counterparts, it is crucial to visualize their impact on cellular signaling and the experimental approaches used to assess them.

G cluster_0 Insulin Signaling Pathway Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor binds IRS IRS Proteins InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->InsulinReceptor dephosphorylates (inhibits)

Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B.

G cluster_1 PTP Inhibition Assay Workflow PTP_Enzyme PTP Enzyme Incubation Incubation PTP_Enzyme->Incubation Inhibitor This compound or Reversible Inhibitor Inhibitor->Incubation pNPP pNPP (substrate) pNPP->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement DataAnalysis Calculate % Inhibition and IC50 Measurement->DataAnalysis

Figure 2: General Workflow for a PTP Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PTP inhibitors. Below are representative protocols for key experiments.

PTP1B Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTP1B using a colorimetric substrate, p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (2 mM in assay buffer)

  • This compound and reversible inhibitors (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and the reversible inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of recombinant PTP1B to each well.

  • Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 170 µL of the pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a spectrophotometer.[4]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Insulin Signaling in C2C12 Myotubes

This protocol assesses the effect of PTP inhibitors on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound and reversible inhibitors

  • Insulin (100 nM)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture C2C12 myoblasts and induce differentiation into myotubes by switching to differentiation medium.

  • Treat the differentiated myotubes with various concentrations of this compound or a reversible inhibitor for a specified time (e.g., 1-24 hours).

  • Stimulate the cells with 100 nM insulin for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total insulin receptor (IR) and Akt.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Efficacy Study in ob/ob Mice

This protocol evaluates the effect of this compound on insulin tolerance in a mouse model of obesity and type 2 diabetes.

Materials:

  • Male ob/ob mice

  • This compound

  • Vehicle control (e.g., saline with a solubilizing agent)

  • Insulin

  • Glucometer and test strips

Procedure:

  • Acclimatize male ob/ob mice for at least one week.

  • Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 2-4 weeks).

  • At the end of the treatment period, fast the mice for 4-6 hours.

  • Measure the baseline blood glucose level from the tail vein.

  • Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess insulin tolerance.

Conclusion

This compound, as an irreversible PTP inhibitor, offers distinct advantages over its reversible counterparts. Its mechanism of action allows for a prolonged duration of effect, which could lead to improved therapeutic efficacy and patient compliance. The provided experimental data and detailed protocols offer a framework for researchers to further investigate and validate the potential of this compound and other irreversible PTP inhibitors in various disease models. While reversible inhibitors remain valuable tools, the compelling characteristics of irreversible inhibitors like this compound warrant significant consideration in the future of PTP-targeted drug discovery.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BVT948

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with BVT948, a potent protein tyrosine phosphatase (PTP) inhibitor, a comprehensive understanding of safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Summary of Quantitative Data

While a complete Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from supplier data sheets. It is crucial to supplement this information with the complete SDS, which should be obtained from your supplier before handling the compound.

ParameterValueSource
Storage Temperature Long-term: -20°C; Short-term (shipping): AmbientAbcam
Purity >99%Abcam
Molecular Weight 241.24 g/mol Abcam
Solubility in DMSO ≥ 2.08 mg/mLMedchemExpress

Personal Protective Equipment (PPE)

Given that this compound is a bioactive small molecule, standard laboratory PPE is required to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance covers the lifecycle of the compound in a research setting, from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Verify: Confirm that the product name and CAS number (39674-97-0) on the label match your order.

  • Store: Immediately transfer the compound to a designated, properly labeled, and temperature-controlled storage location. Long-term storage should be at -20°C.[1]

Preparation of Stock Solutions
  • Work in a Fume Hood: All manipulations of the solid this compound compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Use Appropriate PPE: Wear the recommended personal protective equipment as outlined in the table above.

  • Reconstitution: this compound is soluble in DMSO.[2] To prepare a stock solution, add the desired volume of DMSO to the vial containing the solid compound. For example, to create a 10 mM stock solution from 1 mg of this compound (MW: 241.24), you would add approximately 414.5 µL of DMSO.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound has fully dissolved.

  • Labeling and Storage of Stock Solutions: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store stock solutions at -20°C or -80°C to maintain stability.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste: Dispose of unused solid this compound, contaminated weighing paper, and pipette tips in a dedicated, clearly labeled hazardous chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental media, in a labeled hazardous liquid chemical waste container. Do not pour this compound solutions down the drain.

  • Contaminated Labware: Disposable labware (e.g., vials, tubes) that has come into contact with this compound should be placed in the solid hazardous chemical waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate should be collected as hazardous liquid waste.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate laboratory waste stream, unless grossly contaminated, in which case they should be treated as hazardous chemical waste.

Disposal Procedures
  • Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Waste Pickup: Arrange for the pickup of hazardous waste containers by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and approximate quantity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling and use of this compound in a laboratory setting.

BVT948_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Prep_Stock Prepare Stock Solution (in Fume Hood) Store->Prep_Stock Experiment Perform Experiment Prep_Stock->Experiment Solid_Waste Solid Waste Collection Experiment->Solid_Waste Liquid_Waste Liquid Waste Collection Experiment->Liquid_Waste Decontaminate Decontaminate Glassware Experiment->Decontaminate Waste_Pickup Hazardous Waste Pickup Solid_Waste->Waste_Pickup Liquid_Waste->Waste_Pickup Decontaminate->Liquid_Waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BVT948
Reactant of Route 2
Reactant of Route 2
BVT948

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.